molecular formula C18H26FNO · HCl B1162882 4-fluoro PV9 (hydrochloride)

4-fluoro PV9 (hydrochloride)

Cat. No.: B1162882
M. Wt: 327.9
InChI Key: HZSLWPWRNZGOIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PV9 is an analog of α-pyrrolidinopentiophenone in which the pentyl chain is elongated by three carbons. 4-fluoro PV9 differs from PV9 by having a fluorine atom at the four, or para, position of the phenyl group. The physiological and toxicological properties of this compound are not known. This product is intended for forensic and research applications.

Properties

Molecular Formula

C18H26FNO · HCl

Molecular Weight

327.9

InChI

InChI=1S/C18H26FNO.ClH/c1-2-3-4-5-8-17(20-13-6-7-14-20)18(21)15-9-11-16(19)12-10-15;/h9-12,17H,2-8,13-14H2,1H3;1H

InChI Key

HZSLWPWRNZGOIZ-UHFFFAOYSA-N

SMILES

O=C(C(N1CCCC1)CCCCCC)C2=CC=C(F)C=C2.Cl

Synonyms

4-fluoro α-POP; para-fluoro-PV9

Origin of Product

United States

Foundational & Exploratory

Physiological Effects and Pharmacological Profile of 4-Fluoro-alpha-pyrrolidinooctanophenone (4F-PV9)

[1][2]

Executive Summary

4-Fluoro-alpha-pyrrolidinooctanophenone (commonly abbreviated as 4F-PV9 , 4F-alpha-POP , or FPOP ) is a novel psychoactive substance (NPS) belonging to the synthetic cathinone class. Structurally, it is the 4-fluorinated homolog of alpha-pyrrolidinooctanophenone (PV9).[1][2][3]

This compound represents a critical intersection in Structure-Activity Relationship (SAR) studies: it combines an extended aliphatic side chain (octyl, 8 carbons) with a halogenated phenyl ring. While the "PV" series (e.g., alpha-PVP, MDPV) are potent monoamine transporter inhibitors, 4F-PV9 exhibits a distinct pharmacological profile where extreme lipophilicity and cytotoxicity begin to outweigh pure dopaminergic potency. This guide details the physiological mechanisms, metabolic fate, and specific toxicity risks associated with this unique chemical architecture.[4]

Chemical Architecture & SAR Logic

To understand the physiological output of 4F-PV9, one must analyze its three structural domains. The molecule deviates from the "ideal" stimulant pharmacophore due to excessive steric bulk.

Structural Components[6]
  • The Core: A beta-keto phenethylamine backbone (cathinone).[5]

  • The Nitrogen Substitution: A pyrrolidine ring, conferring potent dopamine transporter (DAT) affinity and preventing enzymatic degradation by monoamine oxidases (MAO).

  • The Alpha-Carbon Chain: An octyl chain (8 carbons). This is significantly longer than the propyl (alpha-PVP) or pentyl (PV8) chains.

  • The Aryl Substitution: A fluorine atom at the para (4') position.[3]

The "Cutoff Effect" in Potency

Research into pyrrolidinophenones demonstrates a parabolic relationship between chain length and DAT inhibition.

  • Optimal Length: Propyl (alpha-PVP) to Pentyl (PV8).

  • The Drop-off: As the chain extends to Heptyl (PV8) and Octyl (PV9), steric hindrance prevents the molecule from fitting deeply into the S1 binding pocket of the transporter.

  • Result: 4F-PV9 is predicted to have lower DAT binding affinity (

    
    )  compared to 4F-alpha-PVP, yet its physiological risks are compounded by off-target cytotoxicity.
    
Visualizing the SAR Logic (Graphviz)

SAR_LogicCoreCathinone BackbonePyrrolidinePyrrolidine Ring(Tertiary Amine)Core->PyrrolidineChainOctyl Side Chain(8 Carbons)Core->ChainFluorine4-Fluoro SubstitutionCore->FluorineDAT_BindingSteric Hindrance at DAT(Reduced Potency vs a-PVP)Pyrrolidine->DAT_BindingEssential for uptake inhibitionLipophilicityExtreme Lipophilicity(High BBB Penetration)Chain->LipophilicityDrives tissue accumulationChain->DAT_BindingExcessive length reduces fitToxicityMitochondrial Cytotoxicity(Membrane Disruption)Chain->ToxicitySurfactant-like propertiesFluorine->LipophilicityIncreases logPMetabolismBlocked Para-Hydroxylation(Altered Metabolic Route)Fluorine->MetabolismBlocks CYP450 attack site

Figure 1: Structure-Activity Relationship (SAR) of 4F-PV9. Note how the octyl chain drives toxicity and lipophilicity while paradoxically reducing specific transporter binding efficiency.

Pharmacodynamics & Physiological Manifestations[5][8][9]

Mechanism of Action

4F-PV9 functions primarily as a non-releasing monoamine reuptake inhibitor .

  • Primary Target: Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).[6][7][8]

  • Secondary Target: Serotonin Transporter (SERT).[8] The 4-fluoro substitution typically enhances SERT affinity relative to the non-fluorinated parent, but the bulky octyl chain likely dampens this effect.

  • Net Effect: Accumulation of extracellular dopamine and norepinephrine in the synaptic cleft, leading to hyper-stimulation of adrenergic and dopaminergic receptors.

The Sympathomimetic Toxidrome

Physiological effects follow a dose-dependent progression from stimulation to excited delirium.

SystemPhysiological EffectMechanistic Cause
Cardiovascular Tachycardia, Hypertension, VasoconstrictionExcessive noradrenergic signaling at

and

receptors.
Thermoregulatory Hyperpyrexia (>40°C)Dysregulation of hypothalamic set-point; increased muscle activity.
Neurological Agitation, Psychosis, SeizuresDopaminergic hyperactivity in the mesolimbic pathway; lowered seizure threshold.
Musculoskeletal RhabdomyolysisHyperthermia + psychomotor agitation leads to muscle breakdown.
Cellular Mitochondrial Dysfunction Unique to long-chain PVs (PV8/PV9): Direct disruption of mitochondrial membranes leading to ATP depletion and cell death [1].
Comparative Potency Data (In Vitro)

Note: Values are synthesized from comparative studies of PV analogs [2, 3].

CompoundChain LengthDAT

(nM)
NET

(nM)
Cytotoxicity Risk
Alpha-PVP Propyl (5)~13~14Low
PV8 Heptyl (7)~60~40Moderate
4F-PV9 Octyl (8)>100 (Est.) >80 (Est.) High

Critical Insight: While 4F-PV9 is less potent at the transporter level than Alpha-PVP, its high lipophilicity allows it to accumulate in lipid-rich tissues (brain), potentially extending the duration of its toxic effects despite lower affinity.

Metabolic Fate (Pharmacokinetics)

Understanding the metabolism is crucial for forensic identification, as the parent compound may degrade rapidly or be present in low concentrations.

Metabolic Blockade

In non-fluorinated cathinones (e.g., PV9), a major pathway is hydroxylation of the phenyl ring at the para position. In 4F-PV9, the Fluorine atom blocks this site , forcing metabolism to occur via alternative, slower pathways.

Primary Pathways
  • Reduction: Transformation of the beta-ketone group to an alcohol (forming the corresponding ephedrine-like metabolite).

  • Oxidation: Hydroxylation of the octyl side chain or oxidation of the pyrrolidine ring to a lactam (2''-oxo).

  • Degradation: N-dealkylation is possible but less favored in pyrrolidines compared to secondary amines.

Metabolic Pathway Diagram (Graphviz)

Metabolismcluster_Phase1Phase I MetabolismParent4F-PV9 (Parent)(Lipophilic, Active)Met1Dihydro-Metabolite(Beta-ketone reduction)Parent->Met1  Reductase  Met2Lactam Metabolite(Pyrrolidine oxidation)Parent->Met2  CYP450  Met3Side-Chain Hydroxyl(Omega/Omega-1 oxidation)Parent->Met3  CYP450  NoteNOTE: Para-hydroxylation BLOCKED by FluorineParent->Note

Figure 2: Metabolic fate of 4F-PV9. The fluorine substitution shifts metabolism toward ketone reduction and side-chain oxidation.

Experimental Protocols

Protocol A: Monoamine Uptake Inhibition Assay

To verify the potency of 4F-PV9 relative to established standards (MDPV/Cocaine).

Reagents:

  • HEK293 cells stably expressing human DAT, NET, or SERT.

  • [

    
    H]Dopamine, [
    
    
    H]Norepinephrine, [
    
    
    H]Serotonin (radioligands).
  • 4F-PV9 (dissolved in DMSO).

Workflow:

  • Cell Prep: Seed HEK293-DAT/NET/SERT cells in 96-well plates (

    
     cells/well). Incubate 24h.
    
  • Pre-incubation: Replace medium with Krebs-Ringer-HEPES buffer. Add 4F-PV9 (concentration range

    
     to 
    
    
    M). Incubate 10 min at 25°C.
  • Uptake: Add respective radioligand (final conc. 20 nM). Incubate 10 min.

  • Termination: Rapidly wash cells

    
     with ice-cold buffer to stop transport.
    
  • Lysis & Counting: Lyse cells with 1% SDS. Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot log-concentration vs. % uptake. Calculate

    
     using non-linear regression (GraphPad Prism).
    
Protocol B: Forensic Identification via LC-MS/MS

Due to the isomerism with other fluorinated octanophenones, retention time separation is critical.

Instrument: LC-MS/MS (e.g., Agilent 6400 Series). Column: C18 Reverse Phase (

Mobile Phase:
  • A: Water + 0.1% Formic Acid.

  • B: Acetonitrile + 0.1% Formic Acid.

Gradient:

  • 0-1 min: 5% B.

  • 1-8 min: Ramp to 95% B (Crucial for eluting the highly lipophilic octyl chain).

  • 8-10 min: Hold 95% B.

MRM Transitions (Precursor -> Product):

  • Quantifier: 292.2

    
     123.0 (Fluorotropylium ion).
    
  • Qualifier: 292.2

    
     70.1 (Pyrrolidine ring fragment).
    

References

  • Wojcieszak, J., et al. (2016). Mitochondrial dysfunction and oxidative stress as a mechanism of PV8 and PV9 toxicity. Archives of Toxicology. Link

  • Kolanos, R., et al. (2015).[7] Structure–Activity Relationship Study of Psychostimulant Synthetic Cathinones. ACS Chemical Neuroscience. Link

  • Cayman Chemical. (2023). 4-fluoro PV9 (hydrochloride) Product Information. Link

  • Zawilska, J. B. (2017).[8] Synthetic cathinones: An update. Current Neuropharmacology. Link

  • UNODC. (2020). Recommended methods for the Identification and Analysis of Synthetic Cathinones. Link

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Novel Psychoactive Substance

In the ever-evolving landscape of novel psychoactive substances (NPS), synthetic cathinones continue to pose a significant challenge to forensic science and public health. Among these is 4-fluoro-PV9 (also known as 4F-PV9, 4F-α-PHP, or 1-(4-fluorophenyl)-2-(pyrrolidin-1-yl)octan-1-one), a substituted cathinone that has emerged on the illicit drug market.[1] As a structural analogue of more well-known pyrovalerone cathinones, 4-fluoro-PV9 exhibits potent stimulant effects, driving its abuse and necessitating its monitoring and control.[2]

This in-depth technical guide serves as a comprehensive resource for professionals in forensic research, clinical toxicology, and drug development. It provides a thorough examination of the legal status of 4-fluoro-PV9 across key jurisdictions, delves into its pharmacological and toxicological profile, and offers detailed, field-proven methodologies for its forensic analysis. The aim is to equip scientists with the necessary knowledge and tools to confidently identify, characterize, and understand the implications of this emerging synthetic cathinone.

Part 1: The Shifting Legal Landscape of 4-Fluoro-PV9

The legal status of 4-fluoro-PV9 is fragmented and varies significantly across the globe, reflecting the ongoing challenge of legislating against rapidly emerging NPS. Control is typically achieved through individual substance scheduling, analogue legislation, or broad-based generic or class-based controls.

Jurisdiction Legal Status Legislation/Remarks
United States Not explicitly scheduled at the federal level. May be considered a controlled substance analogue under the Federal Analogue Act (21 U.S.C. § 802(32)(A)) if intended for human consumption and is structurally or pharmacologically similar to a Schedule I or II substance.[3]
United Kingdom Class B Controlled under the Misuse of Drugs Act 1971, likely as a derivative of cathinone.[1]
Germany Controlled Likely falls under the New Psychoactive Substances Act (NpSG), which controls groups of substances.[1]
Canada Likely Schedule I While not explicitly listed, it is considered an analogue of α-PVP, which is a Schedule I substance under the Controlled Drugs and Substances Act.[4][5][6][7]
Australia Controlled Illicit substances are generally controlled under the Poisons Standard and relevant state and territory legislation. While not specifically named, it would likely be captured under analogue provisions for border and law enforcement purposes. The Therapeutic Goods Administration (TGA) regulates therapeutic goods, and unapproved substances with pharmacological effects are prohibited from supply.[8]
China Likely Controlled China has implemented strict controls over fentanyl-related substances and synthetic cannabinoids, often using generic or class-based scheduling.[9][10] While not explicitly named, 4-fluoro-PV9 may be controlled under broader regulations concerning new psychoactive substances or as a "discrete organic chemical containing fluorine."[7] Further clarification from the National Narcotics Control Commission would be required for a definitive status.[11]
Japan Illegal Explicitly controlled as a designated substance.[1]
European Union Varies by Member State The European Union Drugs Agency (EUDA) monitors NPS and can recommend control measures.[12][13] However, the primary control of NPS often falls to individual member states, leading to a patchwork of regulations.

Causality Behind Legislative Control: The primary driver for the control of 4-fluoro-PV9 and other synthetic cathinones is their potential for abuse and the associated public health risks. These substances are designed to mimic the effects of controlled stimulants like cocaine and methamphetamine, often with unpredictable and severe adverse effects.[3]

Part 2: Scientific Integrity & Logic: Understanding 4-Fluoro-PV9

A comprehensive forensic understanding of 4-fluoro-PV9 requires a deep dive into its chemical properties, its interaction with biological systems, and the analytical techniques capable of its unambiguous identification.

Chemical and Pharmacological Profile

4-Fluoro-PV9 is a synthetic cathinone characterized by a pyrrolidine ring, a phenyl group with a fluorine substituent at the para position, and an octyl side chain. This structure is closely related to other pyrovalerone cathinones.

Mechanism of Action: Like other synthetic cathinones, the primary mechanism of action of 4-fluoro-PV9 is the inhibition of monoamine transporters.[2] Specifically, it is a potent inhibitor of the dopamine transporter (DAT) and the norepinephrine transporter (NET), with significantly less activity at the serotonin transporter (SERT).[2][14][15][16] This potent and selective inhibition of dopamine and norepinephrine reuptake leads to increased synaptic concentrations of these neurotransmitters, resulting in its stimulant effects.[2]

Caption: Simplified mechanism of 4-fluoro-PV9 at the synapse.

Toxicology and Metabolism: The physiological and toxicological properties of 4-fluoro-PV9 are not yet fully characterized.[17][18] However, based on its mechanism of action and reports on related compounds, adverse effects can be expected to include agitation, tachycardia, hypertension, and psychosis.[3] Fatal intoxications have been reported with other synthetic cathinones, often due to cardiac events or hyperthermia.[3][19][20] In vitro studies have shown that 4-fluoro-PV9 can induce cytotoxicity.[2]

The in vitro metabolism of 4F-PHP has been investigated, with major metabolic pathways including the reduction of the β-keto group and oxidation of the pyrrolidine ring.[21][22] Understanding these metabolic pathways is crucial for developing analytical methods to detect its use in biological samples, as the parent compound may be present at low concentrations or for a short duration.

Forensic Analysis: A Multi-faceted Approach

The unambiguous identification of 4-fluoro-PV9 in seized materials and biological samples requires a combination of analytical techniques. The United Nations Office on Drugs and Crime (UNODC) provides recommended methods for the analysis of synthetic cathinones, which serve as a valuable resource.[12][13][23]

Presumptive Testing: Color tests can provide a preliminary indication of the presence of a synthetic cathinone, but they are not specific and must be followed by confirmatory analysis.[24]

Confirmatory Analysis:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique in forensic laboratories for the identification of volatile and semi-volatile compounds.[24] 4-Fluoro-PV9 can be analyzed by GC-MS, and its electron ionization (EI) mass spectrum provides a characteristic fragmentation pattern for identification.[25]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is highly sensitive and selective, making it particularly suitable for the analysis of trace amounts of drugs in complex matrices like blood and urine.[25] Multiple reaction monitoring (MRM) can be used for targeted quantification of 4-fluoro-PV9 and its metabolites.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and is invaluable for the definitive identification of new psychoactive substances, especially when reference standards are unavailable.[25] Both ¹H and ¹³C NMR spectra provide a unique fingerprint of the molecule.

Analytical Data Summary:

Analytical Technique Key Findings and Parameters
GC-MS (EI) Retention Time: Dependent on column and temperature program. Key Fragments (m/z): 168 (base peak), 123, 95, 84, 55.[25]
LC-MS/MS (ESI+) Precursor Ion [M+H]⁺: m/z 292. Product Ions: m/z 274, 203, 189.[25]
¹H NMR (CDCl₃) Characteristic signals for the aromatic protons (influenced by the fluorine atom), the pyrrolidine ring protons, and the aliphatic side chain protons. A signal around 11.95 ppm can be observed for the proton of the quaternary pyrrolidine group in the hydrochloride salt form.[25]
¹³C NMR (CDCl₃) Signals for the carbonyl carbon, aromatic carbons (with splitting due to the fluorine atom), pyrrolidine carbons, and aliphatic side chain carbons.[25]

Part 3: Experimental Protocols and Visualization

This section provides a standardized workflow and a detailed experimental protocol for the forensic analysis of a suspected 4-fluoro-PV9 sample.

Standard Operating Procedure: Forensic Analysis of Suspected 4-Fluoro-PV9

Forensic_Analysis_Workflow Sample_Receipt Sample Receipt and Documentation Preliminary_Exam Preliminary Examination (Visual, Photography) Sample_Receipt->Preliminary_Exam Presumptive_Test Presumptive Color Test (e.g., Marquis Reagent) Preliminary_Exam->Presumptive_Test Sample_Prep Sample Preparation (Extraction, Dilution) Presumptive_Test->Sample_Prep GCMS_Screen GC-MS Screening Sample_Prep->GCMS_Screen LCMS_Confirm LC-MS/MS Confirmation & Quantification GCMS_Screen->LCMS_Confirm NMR_Analysis NMR Analysis (If required for novel substance) GCMS_Screen->NMR_Analysis Data_Review Data Review and Interpretation LCMS_Confirm->Data_Review NMR_Analysis->Data_Review Reporting Final Report Generation Data_Review->Reporting

Caption: Standard workflow for the forensic analysis of 4-fluoro-PV9.

Step-by-Step Methodology: GC-MS Analysis of Seized Powder

This protocol is a representative example and must be validated in the user's laboratory.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the homogenized powder.

    • Dissolve the powder in 1 mL of methanol.

    • Vortex for 1 minute to ensure complete dissolution.

    • If necessary, centrifuge the sample to pellet any insoluble cutting agents.

    • Transfer the supernatant to an autosampler vial for analysis. A further dilution may be necessary depending on the concentration of the analyte.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B GC system or equivalent.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

    • Injector: Split/splitless injector, operated in split mode (e.g., 20:1).

    • Injector Temperature: 280 °C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: 20 °C/min to 300 °C.

      • Hold: 5 minutes at 300 °C.

    • MSD Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-550.

  • Data Analysis:

    • Compare the retention time of the peak of interest with that of a certified reference standard of 4-fluoro-PV9.

    • Compare the acquired mass spectrum of the unknown peak with the mass spectrum of the certified reference standard and with a validated spectral library.

    • The presence of the characteristic fragments at m/z 168, 123, 95, 84, and 55 should be confirmed.

Conclusion: Navigating the Challenges of NPS

4-Fluoro-PV9 represents a typical example of the challenges posed by the continuous emergence of novel psychoactive substances. Its ambiguous legal status in some regions and the potential for serious health consequences underscore the need for vigilance and robust forensic capabilities. The analytical methods detailed in this guide provide a solid foundation for the identification and characterization of 4-fluoro-PV9. As the landscape of NPS continues to evolve, it is imperative for the scientific community to maintain a collaborative approach, sharing data and analytical strategies to stay ahead of this public health threat.

References

  • United Nations Office on Drugs and Crime. (2020). Recommended methods for the identification and analysis of synthetic cathinones in seized materials. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (2020). Recommended methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. Retrieved from [Link]

  • De Campos, E. G., Krotulski, A. J., & De Martinis, B. S. (2022). Identification of synthetic cathinones in seized materials: A review of analytical strategies applied in forensic chemistry. WIREs Forensic Science, e1455.
  • World Health Organization. (2020). Critical review report: α-Pyrrolidinoisohexanophenone (α-PiHP). Retrieved from [Link]

  • PubChem. (n.d.). 4'-Fluoro-alpha-pyrrolidinohexiophenone. Retrieved from [Link]

  • Wikipedia. (n.d.). 4'-Fluoro-α-pyrrolidinopentiophenone. Retrieved from [Link]

  • Dinis-Oliveira, R. J., et al. (2024). α-Pyrrolidinohexanophenone (α-PHP) and α-Pyrrolidinoisohexanophenone (α-PiHP): A Review. Pharmaceuticals, 17(3), 395.
  • Carlier, J., et al. (2020). Pyrrolidinyl Synthetic Cathinones α-PHP and 4F-α-PVP Metabolite Profiling Using Human Hepatocyte Incubations. International Journal of Molecular Sciences, 22(1), 230.
  • Hobbs, J. M., et al. (2022). Fatal Intoxication by the Novel Cathinone 4-Fluoro-3-methyl-α-PVP. Journal of Analytical Toxicology, 46(3), e101-e104.
  • Majchrzak, M., et al. (2016). Identification and characterization of new designer drug 4-fluoro-PV9 and α-PHP in the seized materials. Forensic Toxicology, 34(1), 115–124.
  • ResearchGate. (2022). Fatal Intoxication by the Novel Cathinone 4-Fluoro-3-methyl-α-PVP. Retrieved from [Link]

  • ResearchGate. (n.d.). Monoamine transporter inhibition. Retrieved from [Link]

  • Kise, Y., et al. (2015). A fatal case of poisoning related to new cathinone designer drugs, 4-methoxy PV8, PV9, and 4-methoxy PV9, and a dissociative agent, diphenidine. Legal Medicine, 17(5), 421-426.
  • Canada.ca. (2024). Canadian Drugs and Substances Strategy: Substance controls. Retrieved from [Link]

  • Department of Justice Canada. (2026). Controlled Drugs and Substances Act (SC 1996, c. 19). Retrieved from [Link]

  • Wikipedia. (n.d.). Controlled Drugs and Substances Act. Retrieved from [Link]

  • Canada Gazette. (2022). Order Amending Schedule V to the Controlled Drugs and Substances Act (Novel Fentanyl Precursors): SOR/2022-185. Retrieved from [Link]

  • Therapeutic Goods Administration. (2021). Searching the Australian Register of Therapeutic Goods (ARTG). Retrieved from [Link]

  • Therapeutic Goods Administration. (2025). Update to listed medicine ingredients in March 2025. Retrieved from [Link]

  • Therapeutic Goods Administration. (2025). Final decisions to amend (or not amend) the current Poisons Standard. Retrieved from [Link]

  • Ministry of Public Security of the People's Republic of China. (2025). Remarks by the Principal of the Office of China National Narcotics Control Commission on the White Paper Controlling Fentanyl-Related Substances – China's Contribution. Retrieved from [Link]

  • Ministry of Public Security of the People's Republic of China. (2025). Full text: Controlling Fentanyl-Related Substances – China's Contribution. Retrieved from [Link]

  • China Daily. (2004). Narcotics Control in China. Retrieved from [Link]

  • UNODC. (n.d.). Generic Legislation for China. Retrieved from [Link]

  • European Union. (2026). Psychoactive Substances: EU Controls Three Synthetic Cathinones. Retrieved from [Link]

  • European Union Drugs Agency. (2026). EU takes action to control three harmful new drugs. Retrieved from [Link]

  • World Health Organization. (2019). Critical review report: alpha-PHP. Retrieved from [Link]

  • Jefferson Digital Commons. (2020). Pyrrolidinyl Synthetic Cathinones α-PHP and 4F-α-PVP Metabolite Profiling Using Human Hepatocyte Incubations. Retrieved from [Link]

  • Frontiers. (2023). Retrospective analysis of 217 fatal intoxication autopsy cases from 2009 to 2021: temporal trends in fatal intoxication at Tongji center for medicolegal expertise, Hubei, China. Retrieved from [Link]

  • Papaseit, E., et al. (2022). A fatal mono-intoxication with 4-fluoroisobutyrylfentanyl: Case report with postmortem concentrations. Journal of Analytical Toxicology, 47(5), e121-e125.
  • VCU Scholars Compass. (2015). Forensic Chemical Analysis of Synthetic Cathinones Using Portable Mass Spectrometric Instrumentation. Retrieved from [Link]

  • Manzoni, C., et al. (2021). Rapid detection of nine synthetic cathinones in blood and urine by direct analysis in real-time-tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 35(15), e9121.
  • Strano-Rossi, S., et al. (2014). Determination of several synthetic cathinones and an amphetamine-like compound in urine by gas chromatography with mass spectrometry.
  • Dula, M. L., & Chetty, S. S. (2018). A Validated Method for the Detection and Quantitation of Synthetic Cannabinoids in Whole Blood and Urine, and its Application to Postmortem Cases. South African Journal of Chemistry, 71, 137-144.
  • National Center for Biotechnology Information. (2019). Overview of Monoamine Transporters. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Regulation of Monoamine Transporters: Role of Transporter Phosphorylation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Monoamine transporters: structure, intrinsic dynamics and allosteric regulation. Retrieved from [Link]

  • ResearchGate. (2024). α-Pyrrolidinohexanophenone (α-PHP) and α-Pyrrolidinoisohexanophenone (α-PiHP): A Review. Retrieved from [Link]

  • Wikipedia. (n.d.). 4'-Fluoro-α-pyrrolidinooctanophenone. Retrieved from [Link]

  • ResearchGate. (2011). Synthtic Cathinones (Bath Salts): Legal Status and Patterns of Abuse. Retrieved from [Link]

Sources

In-Depth Technical Guide: Solubility & Characterization of 4-Fluoro PV9

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Identity[1][2]

4-Fluoro PV9 (also known as 4-fluoro-


-POP, para-fluoro-PV9, or F-PV9) is a synthetic cathinone derivative characterized by a para-fluorine substitution on the phenyl ring and an extended octyl side chain.[1][2][3] It belongs to the pyrrolidinophenone class, structurally related to 

-PVP and PV8.[1][2][4]

The solubility profile of 4-Fluoro PV9 is governed by the tension between its polar, ionic head group (pyrrolidine nitrogen, typically available as the hydrochloride salt) and its highly lipophilic tail (the octanophenone chain).[1][2][5] Understanding this duality is critical for preparing stable stock solutions for forensic analysis, receptor binding assays, or toxicological screening.[1][2][5]

Chemical Identity Table[6]
PropertyDetail
Systematic Name 1-(4-fluorophenyl)-2-(pyrrolidin-1-yl)octan-1-one hydrochloride
Common Synonyms 4-Fluoro PV9, 4F-PV9, 4-Fluoro-

-POP, F-PV9
Molecular Formula

Molecular Weight 327.9 g/mol
CAS Number 2117405-40-8
Physical Form Crystalline Solid (typically white or off-white)

Part 2: Physicochemical Basis of Solubility[1][5]

To master the handling of 4-Fluoro PV9, one must understand the molecular interactions at play.[1][2]

The Lipophilic Driver (The Octyl Chain)

Unlike shorter-chain analogs like


-PVP (pentyl chain), 4-Fluoro PV9 possesses an octyl (8-carbon) chain .[1][2] This significantly increases the molecule's 

(partition coefficient), making it highly hydrophobic.[1][5]
  • Impact: Reduced water solubility compared to

    
    -PVP.[1][2][5] It favors organic solvents with moderate non-polar character (like ethanol or DMSO) over highly polar protic solvents (like pure water).[2][5]
    
The Fluorine Effect

The addition of a fluorine atom at the para position exerts a strong electron-withdrawing effect on the phenyl ring but also increases lipophilicity compared to the non-fluorinated parent.[2][5]

  • Impact: The C-F bond is metabolically stable and alters the dipole moment, potentially enhancing solubility in polar aprotic solvents like DMSO.[1][5]

The Salt Form (Hydrochloride)

The pyrrolidine nitrogen is protonated to form the HCl salt.[2][5]

  • Impact: This ionic center provides the necessary handle for solvation in polar solvents (Methanol, DMSO), acting as the "anchor" that pulls the greasy lipophilic tail into solution.[1][5]

Part 3: Solubility Profile & Data

The following data represents the Safe Working Limits derived from analytical reference standards. These values represent concentrations known to be stable and soluble; they are not necessarily the thermodynamic saturation limits.[2][5]

Solubility Table (at 25°C)
SolventSolubility Limit (Working Conc.)ClassificationApplication Notes
Ethanol ~25 mg/mL Best SolventIdeal for general stock preparation; easily evaporated.[1][2]
DMSO ~10 mg/mL ExcellentPreferred for biological assays (cell culture) due to low volatility.[2][5]
DMF ~10 mg/mL GoodAlternative to DMSO; higher toxicity.[1][2][5]
PBS (pH 7.2) ~2 mg/mL PoorCritical Warning:[5] The high lipophilicity causes precipitation in aqueous buffers.[1][2][5] Use a co-solvent method (DMSO spike).[2][5]
Methanol ~1 mg/mL *ModerateNote:[1][2][3][6] While likely more soluble, verified analytical protocols standardize at 1 mg/mL for MS applications.[1][2][5]

> Scientist's Note on Methanol: While datasheets often list 1 mg/mL for Methanol, chemical intuition suggests the HCl salt is likely soluble at higher concentrations (potentially 10-20 mg/mL).[1] However, for analytical precision, adhere to the 1 mg/mL limit unless validation experiments are performed.

Visualization: Solvation Decision Logic

SolubilityLogic Start Start: 4-Fluoro PV9 Solid Goal Intended Application? Start->Goal BioAssay Biological Assay (Cell/Receptor) Goal->BioAssay GCMS Forensic Analysis (GC-MS / LC-MS) Goal->GCMS Storage Long-term Storage (Stock Solution) Goal->Storage DMSO Solvent: DMSO Conc: 10 mg/mL (Dilute into PBS < 1%) BioAssay->DMSO MeOH Solvent: Methanol Conc: 1 mg/mL (Direct Injection) GCMS->MeOH EtOH Solvent: Ethanol Conc: 20-25 mg/mL (High Conc. Stock) Storage->EtOH Precipitation Risk: Precipitation in Aqueous Buffer DMSO->Precipitation If > 10% v/v

Caption: Decision matrix for solvent selection based on downstream experimental application.

Part 4: Experimental Protocol (Self-Validating)

This protocol ensures the preparation of a homogenous solution without "crashing out" (precipitation), a common issue with long-chain cathinones.[1][2][5]

Protocol A: Preparation of a 10 mM Stock in DMSO

Target Concentration: ~3.3 mg/mL (approx. 10 mM) Yield:[5] High-stability stock for biological dilution.[1][2][5]

  • Weighing: Accurately weigh 3.3 mg of 4-Fluoro PV9 HCl into a sterile, amber glass vial.

    • Why Amber? Cathinones can undergo photo-oxidation; amber glass mitigates this risk.[1][2][5]

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade

    
     99.9%).
    
    • Critical Step: Do not use "wet" DMSO.[1][2][5] Water content drastically reduces solubility for this lipophilic analog.[1][2][5]

  • Vortexing: Vortex at medium speed for 30 seconds.

  • Visual Validation (The Tyndall Effect):

    • Hold the vial against a dark background.[1][2][5]

    • Shine a laser pointer or bright focused light through the liquid.[1][2][5]

    • Pass Criteria: The beam path should not be visible (no scattering).[2][5] If the beam is visible, undissolved micro-crystals are present.[1][2][5] Sonicate for 5 minutes and repeat.

  • Storage: Aliquot into single-use volumes (e.g., 50

    
    L) and store at -20°C.
    
Protocol B: Aqueous Dilution (The "Crash" Test)

When moving from DMSO stock to aqueous buffer (PBS), follow this order to prevent precipitation:

  • Place the required volume of PBS in the tube first.[2][5]

  • While vortexing the PBS gently, slowly pipette the DMSO stock into the center of the liquid vortex.

  • Limit: Do not exceed 10% DMSO (v/v) final concentration. For 4-Fluoro PV9, keeping the final concentration below 100

    
    M in aqueous buffer is recommended to avoid aggregation.[1][2]
    

Part 5: Stability & Safety

Stability Profile
  • Solid State: Stable for

    
     5 years at -20°C if protected from moisture.[1][2][5]
    
  • Solution State:

    • DMSO/Ethanol: Stable for months at -20°C.[1][2][5]

    • Methanol: Prone to evaporation; ensure tight sealing.[1][2][5]

    • Aqueous (PBS): Unstable.[2][5] Prepare fresh. Cathinones in aqueous solution at neutral/basic pH undergo dimerization (formation of pyrazine derivatives) and oxidation.[2][5] Use within 4 hours.

Safety Directives
  • Potency Warning: 4-Fluoro PV9 is a potent psychostimulant.[1][2][5] Its pharmacological profile is not fully characterized but is expected to be a potent Dopamine/Norepinephrine Reuptake Inhibitor (DNRI).[2][5]

  • PPE: Wear nitrile gloves, safety glasses, and a lab coat.[1][2][5] Handle strictly inside a fume hood or biological safety cabinet.

  • Deactivation: Spills should be treated with 10% bleach solution to oxidize the structure before disposal.[1][2][5]

Part 6: References

  • Cayman Chemical. (2024).[1][2][5] 4-fluoro PV9 (hydrochloride) Product Information & Safety Data Sheet. Item No. 21678. Link

  • Majchrzak, M., et al. (2016).[1][2][5] "Identification and characterization of new designer drug 4-fluoro-PV9 and

    
    -PHP in the seized materials." Forensic Toxicology, 34(1), 115–124.[1][2][5][7][8][9] Link[5][7]
    
  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2023).[2][5] Risk Assessment of synthetic cathinones. Link

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2024).[2][5] Monographs: Synthetic Cathinones. Link

Sources

Technical Monograph: 4-Fluoro-alpha-pyrrolidinooctanophenone (4F-alpha-POP)

Author: BenchChem Technical Support Team. Date: February 2026

Classification: Synthetic Cathinone (Pyrrolidinophenone subclass) CAS Registry Number: 1829588-09-1 Primary Alias: 4-Fluoro-PV9, 4F-PV9, FPOP[1][2]

Part 1: Executive Summary & Emergence Context

The emergence of 4-Fluoro-alpha-pyrrolidinooctanophenone (4F-alpha-POP) represents a distinct phase in the evolution of New Psychoactive Substances (NPS), specifically the "third wave" of synthetic cathinones. Following the scheduling of alpha-PVP (Flakka) and alpha-PHP, clandestine chemists exploited Structure-Activity Relationship (SAR) loopholes by extending the alpha-carbon alkyl chain.

While earlier homologs (pentanophenone, hexanophenone) were optimized for dopamine transporter (DAT) potency, 4F-alpha-POP introduces an octyl (8-carbon) chain . This structural modification drastically alters the substance's lipophilicity and metabolic profile, marking a shift from pure stimulant potency toward substances with erratic toxicological profiles and higher cytotoxicity. First identified in seized materials in Poland (circa 2015) and subsequently in Japan, 4F-alpha-POP serves as a critical case study in the "cat-and-mouse" game of legislative evasion.

Part 2: Chemical Architecture & Synthesis Protocols

Structural Analysis

4F-alpha-POP is the 4-fluorinated derivative of alpha-pyrrolidinooctanophenone (PV9).[2]

  • Core Scaffold: Phenethylamine backbone with a beta-ketone group (cathinone).[2]

  • Substitutions:

    • Alpha-carbon: Hexyl chain extension (creating an octanophenone core).

    • Nitrogen: Incorporated into a pyrrolidine ring.[3][4]

    • Para-position (Phenyl ring): Fluorine atom.[2][5]

The addition of the fluorine atom is a strategic modification intended to increase metabolic stability (blocking para-hydroxylation) and enhance lipophilicity, potentially facilitating blood-brain barrier (BBB) permeation despite the steric bulk of the octyl chain.

Synthesis Workflow

The synthesis typically follows a standard two-step protocol common to pyrrolidinophenones, starting from the Friedel-Crafts acylation product.

Step 1: Alpha-Halogenation The precursor, 4-fluorooctanophenone, undergoes bromination at the alpha position using molecular bromine or HBr/H2O2 in glacial acetic acid.

Step 2: Nucleophilic Substitution The resulting alpha-bromo-4-fluorooctanophenone reacts with excess pyrrolidine. The pyrrolidine acts as both the nucleophile and the base to scavenge the HBr byproduct.

Synthesis_Pathway Precursor 4-Fluorooctanophenone Intermediate alpha-Bromo-4-fluorooctanophenone Precursor->Intermediate Bromination Product 4F-alpha-POP (Free Base) Intermediate->Product Nucleophilic Substitution Reagent1 Br2 / Glacial AcOH Reagent1->Intermediate Reagent2 Pyrrolidine (Excess) Reagent2->Product Salt 4F-alpha-POP HCl Product->Salt Acidification (HCl)

Figure 1: Synthetic pathway for 4F-alpha-POP involving alpha-bromination followed by amination.

Part 3: Analytical Profile (Forensic Identification)

Accurate identification of 4F-alpha-POP relies on distinguishing it from its non-fluorinated homolog (PV9) and shorter-chain analogs (4F-PHP).

Mass Spectrometry (GC-MS) Fragmentation

The fragmentation pattern is dictated by the alpha-cleavage mechanism characteristic of cathinones.

Ion Typem/z ValueStructural OriginNotes
Molecular Ion 291 [M]+Often weak or absent in EI spectra.
Base Peak 168 C11H22N+Immonium Ion. Formed by cleavage between the carbonyl and alpha-carbon. Contains the pyrrolidine ring + hexyl chain.
Fragment A 123 C7H4FO+4-Fluorobenzoyl cation. Diagnostic for the fluorinated phenyl ring.
Fragment B 95 C6H4F+4-Fluorophenyl cation.

Technical Insight: The base peak at m/z 168 is the primary differentiator. For comparison, 4F-alpha-PVP (propyl chain) has a base peak of m/z 126, and 4F-alpha-PHP (butyl chain) has a base peak of m/z 140. The shift to 168 confirms the presence of the hexyl side chain (adding 28 mass units per C2H4 unit relative to PHP).

Part 4: Pharmacodynamics & Toxicology

Mechanism of Action

4F-alpha-POP acts as a potent Monoamine Transporter Inhibitor , with high affinity for the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).

  • DAT Inhibition: The pyrrolidine ring confers high potency for DAT blockade, leading to a surge in extracellular dopamine.

  • Steric Hindrance: The "octanophenone" (8-carbon) chain introduces significant steric bulk. While alpha-PVP (5-carbon) sits in the "sweet spot" for DAT affinity, the elongation to 8 carbons in 4F-alpha-POP generally reduces transporter affinity compared to its shorter homologs. However, it increases lipophilicity, altering the onset and duration of action.

Cytotoxicity Profile (The "POP" Danger)

Research indicates that the "POP" (PV9) series exhibits a distinct toxicological profile compared to shorter cathinones.

  • Mitochondrial Toxicity: Studies on alpha-POP derivatives suggest they induce higher rates of mitochondrial dysfunction and membrane damage in neuronal cells compared to MDPV or alpha-PVP.[6]

  • Mechanism: The high lipophilicity allows for deep intercalation into lipid bilayers, potentially disrupting membrane integrity independent of receptor binding.

Mechanism_Action Substance 4F-alpha-POP Target Dopamine Transporter (DAT) Substance->Target Binds with high affinity Tox Mitochondrial Membrane Disruption Substance->Tox Lipophilic intercalation Effect1 Inhibition of DA Reuptake Target->Effect1 Effect2 Increased Synaptic Dopamine Effect1->Effect2 Outcome Sympathomimetic Toxicity (Tachycardia, Agitation) Effect2->Outcome Tox->Outcome Synergistic cytotoxicity

Figure 2: Dual mechanism of action showing DAT inhibition and direct mitochondrial cytotoxicity.

Part 5: Metabolism[7]

Understanding the metabolic fate is crucial for clinical toxicology and urine drug screening. Based on the metabolism of structural analogs (alpha-PVP/PV9), 4F-alpha-POP undergoes extensive Phase I metabolism.

Primary Metabolic Pathways:

  • Reduction: Reduction of the beta-ketone group to an alcohol.

  • Oxidation (Pyrrolidine): Hydroxylation of the pyrrolidine ring, often followed by oxidation to a lactam (2''-oxo metabolite).

  • Omega-Oxidation: Oxidation of the long alkyl chain (uncommon in short chains, but relevant for the octyl chain).

Part 6: References

  • Majchrzak, M., et al. (2016). "Identification and characterization of new designer drug 4-fluoro-PV9 and α-PHP in the seized materials."[1] Forensic Toxicology, 34(1), 115–124.

  • Uchiyama, N., et al. (2013). "Chemical analysis of a benzofuran derivative, 2-(2-ethylaminopropyl)benzofuran (2-EAPB), and other new psychoactive substances." Forensic Toxicology, 31, 280–287. (Context on fluorinated cathinone screening).

  • Wojcieszak, J., et al. (2018). "Cytotoxicity of synthetic cathinones: The role of the pyrrolidine ring and alkyl chain length." Neurotoxicity Research. (Establishes the mitochondrial toxicity of the POP series).

  • EMCDDA (2015). "New Psychoactive Substances in Europe: An Update." European Monitoring Centre for Drugs and Drug Addiction.[7]

  • Cayman Chemical. "4-fluoro-PV9 Product Information & Safety Data Sheet."

Sources

Methodological & Application

Definitive Structural Elucidation of 4-fluoro PV9 HCl: A Comprehensive Guide to ¹H and ¹³C NMR Spectral Analysis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development and Forensic Analysis

Abstract

This application note provides a detailed protocol and in-depth spectral analysis for the structural characterization of 4-fluoro PV9 hydrochloride (1-(4-fluorophenyl)-2-(pyrrolidin-1-yl)octan-1-one hydrochloride), a synthetic cathinone derivative. As new psychoactive substances (NPS) present ongoing challenges for forensic and pharmaceutical sciences, unambiguous structural confirmation is paramount.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive method for such elucidation, capable of differentiating even subtle isomeric variations.[3] This guide is designed for researchers, analytical chemists, and drug development professionals, offering a self-validating protocol for sample preparation, data acquisition, and detailed interpretation of both ¹H and ¹³C NMR spectra. We will explore the causal relationships between the molecular structure of 4-fluoro PV9 HCl and its unique spectral signatures, supported by authoritative references and visual aids to ensure clarity and reproducibility.

Introduction: The Need for Unambiguous Characterization

Synthetic cathinones, often sold as "research chemicals," are a large and structurally diverse class of NPS.[1] 4-fluoro PV9 (also known as 4F-α-POP) is a pyrovalerone-type cathinone, differing from its parent compound PV9 by the addition of a fluorine atom at the para-position of the phenyl ring.[4][5] This seemingly minor modification can significantly alter its physiological and toxicological properties. Therefore, precise and reliable analytical methods are essential for its identification in seized materials and for its use as a reference standard in research contexts.

While techniques like GC-MS are valuable for initial screening, they can be insufficient for distinguishing between isomers.[2][3] NMR spectroscopy, by contrast, provides a complete picture of the molecular skeleton by probing the chemical environment of each hydrogen and carbon atom.[6] This guide establishes a robust NMR methodology for the definitive identification of 4-fluoro PV9 HCl.

Molecular Structure of 4-fluoro PV9 HCl

The first step in any spectral analysis is a thorough understanding of the molecule's structure. The hydrochloride salt form is particularly relevant as it is common for amine-containing pharmaceuticals and reference standards. The protonation of the pyrrolidine nitrogen has a distinct effect on the NMR spectrum.

Figure 2: Standard workflow for the structural elucidation of 4-fluoro PV9 HCl via NMR spectroscopy.

Conclusion

NMR spectroscopy provides an unparalleled level of detail for the structural analysis of synthetic cathinones like 4-fluoro PV9 HCl. By following the robust protocols for sample preparation and data acquisition outlined in this guide, researchers can obtain high-quality ¹H and ¹³C NMR spectra. The detailed analysis of chemical shifts, coupling patterns (including ¹H-¹H and ¹³C-¹⁹F), and signal integrations allows for the unambiguous assignment of all atoms in the molecule. This methodology serves as a definitive tool for forensic laboratories, quality control departments, and academic researchers, ensuring the accurate and reliable identification of this compound.

References

  • Time in Kuala Lumpur, MY. Google Search.
  • Differentiating Constitutional Isomers of Synthetic Cathinone NPS Drugs with Benchtop NMR.
  • NMR Sample Preparation: The Complete Guide.
  • Gunawan, R., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.Indonesian Journal of Science and Technology, 6(1), 205-234.
  • NMR Sample Preparation. University of Minnesota Twin Cities, College of Science and Engineering.
  • Frison, S., et al. (2018). Analytical characterization of three cathinone derivatives, 4-MPD, 4 F-PHP and bk-EPDP, purchased as bulk powder from online vendors.King's College London Research Portal.
  • NMR Sample Prepar
  • NMR data of the synthetic cathinones 1-3.
  • NMR sample prepar
  • NMR Sample Prepar
  • Wodyński, A., et al. (2024).
  • Zuba, D. (2017). The newest cathinone derivatives as designer drugs: an analytical and toxicological review.springermedizin.de.
  • Majchrzak, M., et al. (2015). Identification and characterization of new designer drug 4-fluoro-PV9 and α-PHP in the seized materials.Forensic Toxicology, 34(1), 115-124.
  • NMR - Interpret
  • (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.
  • A Technical Guide to the ¹H and ¹³C NMR Spectral D
  • How To Read and Interpret 1H-NMR and 13C-NMR | PDF.Scribd.
  • 4-fluoro PV9 (hydrochloride).Cayman Chemical.
  • Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors.Journal of medicinal chemistry, 49(4), 1420-1432.
  • 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues: A Promising Class of Monoamine Uptake Inhibitors.Drugs.ie.
  • Lopes, J. F., et al. (2023). Metabolic stability and metabolite profiling of emerging synthetic cathinones.Frontiers in Pharmacology, 14, 1134045.
  • 4'-Fluoro-α-pyrrolidinooctanophenone.Wikipedia.
  • 4'-FLUORO-.ALPHA.-PYRROLIDINOOCTANOPHENONE HYDROCHLORIDE.gsrs.
  • Introduction - ScholarWorks.University of New Haven.
  • 4-fluoro PV9.SpectraBase.
  • Mardal, M., et al. (2018). Reporting the novel synthetic cathinone 5-PPDI through its analytical characterization by mass spectrometry and nuclear magnetic resonance.Forensic Toxicology, 36(2), 499-507.
  • 4'-fluoro-α-Pyrrolidinohexanophenone (hydrochloride).Cayman Chemical.
  • Supporting Inform

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Recovery of 4-fluoro PV9 in SPE

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Solid-Phase Extraction (SPE). This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the extraction of 4-fluoro PV9 (also known as 4F-α-POP or FPOP). As a substituted synthetic cathinone of the pyrovalerone class, 4-fluoro PV9 presents specific physicochemical properties that must be managed for successful extraction.[1][2] This document provides in-depth, cause-and-effect troubleshooting in a direct question-and-answer format.

Frequently Asked Questions (FAQs)
Q1: My recovery for 4-fluoro PV9 is unexpectedly low. What are the first things I should check?

A1: Low recovery is the most common issue in SPE.[3] Before altering core method parameters, always start with a systematic review of the fundamentals. Often, the issue lies in the execution of the protocol rather than its design.

The Systematic Checkup:

  • Analyte Breakthrough During Loading: Is the analyte failing to bind to the sorbent? Collect the fraction that passes through the cartridge during sample loading and analyze it. If 4-fluoro PV9 is present, it indicates a primary retention failure.[4][5][6]

  • Premature Elution During Washing: Is the analyte being stripped from the sorbent during the wash steps? Collect each wash fraction separately and analyze them. Presence of the analyte here means your wash solvent is too strong.[5][6]

  • Incomplete Elution: If the analyte is not found in the load or wash fractions, it is likely retained on the cartridge but not being effectively eluted.[5] This points to an elution solvent that is too weak.

This systematic collection and analysis of all fractions is the most direct way to diagnose where in the process your analyte is being lost.[7]

Troubleshooting Guide: Deeper Dive
Q2: I've confirmed my analyte is lost during the loading step (breakthrough). How do I fix this?

A2: Analyte breakthrough is a classic problem of mismatched chemistry between the analyte, the sample matrix, and the sorbent. For 4-fluoro PV9, a basic compound, this is almost always a pH or sorbent selection issue.

Core Insight: The Chemistry of 4-fluoro PV9

4-fluoro PV9 is a pyrrolidinophenone derivative.[8] Like other synthetic cathinones such as α-PVP, it is a weak base of moderate hydrophobicity. This chemical nature dictates that the most robust SPE strategy will leverage both its basicity (the pyrrolidine nitrogen) and its hydrophobicity (the phenyl and octyl groups).

This is why Mixed-Mode Cation Exchange (MCX) sorbents are the industry standard and the most highly recommended choice for this class of compounds. These sorbents possess both reversed-phase (like C8 or C18) and strong cation exchange (like benzenesulfonic acid) functional groups. This dual-retention mechanism is far more selective and robust than using a reversed-phase sorbent alone.

Troubleshooting Steps for Analyte Breakthrough:

Potential Cause Scientific Explanation Recommended Solution
Incorrect Sorbent Choice Using a purely reversed-phase (e.g., C18) sorbent relies only on weaker hydrophobic interactions. Polar metabolites or matrix components can interfere and prevent efficient binding.Switch to a mixed-mode strong cation exchange (MCX) sorbent. This provides a powerful ionic "anchor" for the basic analyte.
Improper Sample pH For ionic retention on an MCX sorbent, the basic nitrogen on 4-fluoro PV9 must be protonated (positively charged). This occurs at a pH that is ~2 units below the analyte's pKa.Adjust sample pH to ≤ 6.0. Dilute the sample (e.g., urine) with a phosphate or acetate buffer to ensure the analyte is fully ionized before loading.[9][10]
Sample Solvent Too Strong If your sample is dissolved in a solution with high organic content, it will disrupt the hydrophobic retention mechanism, even on a mixed-mode sorbent.Dilute your sample with an aqueous buffer (pH ≤ 6.0) to reduce the organic strength before loading.[4]
High Flow Rate Insufficient contact time between the analyte and the sorbent bed prevents equilibrium from being established, leading to breakthrough.[4][11]Decrease the flow rate during sample loading to ~1-2 mL/min. Allow gravity flow or use a gentle vacuum.[3]
Sorbent Bed Drying Out If the sorbent bed dries out after conditioning and before sample loading, its hydrophobic chains collapse, drastically reducing surface area and retention capability.Ensure the sorbent bed remains wetted after the equilibration step. Do not apply high vacuum between conditioning and loading.[3]
Logical Flow for Troubleshooting Analyte Breakthrough

Caption: Troubleshooting workflow for analyte breakthrough.

Q3: I'm using an MCX sorbent, but my elution recovery is low. How do I ensure my analyte is released from the cartridge?

A3: This is the other side of the mixed-mode coin. If you have successfully bound the analyte via ionic and hydrophobic interactions, you must systematically reverse both of them to achieve full elution.

The pH Switch: Key to Elution

The strength of the ionic bond is controlled by pH. To release the positively charged 4-fluoro PV9 from the negatively charged sulfonic acid group on the sorbent, you must neutralize the analyte. This is accomplished by using an elution solvent with a pH ~2 units above the analyte's pKa, rendering it a neutral, free base.

Mechanism of Retention and Elution on MCX Sorbent

Caption: pH-based control of retention on a mixed-mode sorbent.

Optimizing Your Elution Solvent:

A common mistake is using a strong organic solvent (like methanol) alone. While this addresses the hydrophobic interaction, it does nothing to break the powerful ionic bond.

Recommended Elution Solvent: The most effective elution solvents are a mixture of a strong organic solvent and a basic modifier. A widely used and highly effective combination is Dichloromethane:Isopropanol (80:20) with 2-5% Ammonium Hydroxide .[10][12]

  • Dichloromethane/Isopropanol: A strong organic solvent system that disrupts the hydrophobic (reversed-phase) interactions.

  • Ammonium Hydroxide (NH₄OH): This raises the pH significantly, neutralizing the 4-fluoro PV9 and breaking the ionic bond with the sorbent.

If recovery is still low, consider increasing the percentage of ammonium hydroxide or allowing the elution solvent to soak in the cartridge for 5 minutes before applying vacuum to ensure complete interaction.[3]

Q4: I'm seeing significant matrix effects and poor reproducibility between samples. What's the cause?

A4: Matrix effects and poor reproducibility are often linked. They arise from endogenous components in the sample matrix (e.g., salts, lipids, proteins in urine or plasma) that either interfere with the SPE process or co-elute with the analyte and cause ion suppression/enhancement in the MS detector.[9]

Mitigation Strategies:

  • Optimize Wash Steps: This is the most critical step for removing interferences. With your analyte securely bound to an MCX sorbent, you can use aggressive wash steps.

    • Aqueous Wash: Start with a water or weak buffer wash to remove salts and highly polar interferences.[10]

    • Acidic Wash: An acidic wash (e.g., 0.1 M HCl or acetic acid) ensures the analyte remains charged while washing away neutral or acidic interferences.[10][12]

    • Organic Wash: A final wash with a solvent like methanol can remove more hydrophobic, non-basic interferences.[10][12] Be cautious with the strength; 100% methanol can begin to elute some pyrovalerones if the ionic bond is not sufficiently strong.

  • Sample Pre-treatment: For complex matrices like blood or tissue, initial protein precipitation or sample dilution is crucial. For urine, adjusting the pH with a buffer is often sufficient.[9][10]

  • Analyte Stability: Synthetic cathinones can be unstable, especially at room temperature or under basic conditions.[9][13] Ensure samples are processed promptly and stored correctly (refrigerated or frozen) to prevent degradation, which can be misinterpreted as low recovery.[13]

Protocol: Recommended SPE Method for 4-fluoro PV9 from Urine

This protocol is a robust starting point based on established methods for similar synthetic cathinones.[10]

1. Materials

  • SPE Cartridge: Mixed-Mode Cation Exchange (MCX), e.g., 30 mg / 1 mL

  • Reagents: Methanol (LC-MS grade), Deionized Water, 0.1 M Phosphate Buffer (pH 6.0), 0.1 M Acetic Acid, Ammonium Hydroxide, Dichloromethane, Isopropanol.

2. Sample Preparation

  • Thaw urine sample and centrifuge to remove particulates.

  • To 1 mL of urine, add 1 mL of 0.1 M Phosphate Buffer (pH 6.0). Vortex to mix.

3. SPE Procedure

  • Condition: Pass 1 mL of Methanol through the cartridge.

  • Equilibrate: Pass 1 mL of 0.1 M Phosphate Buffer (pH 6.0) through the cartridge. Do not let the sorbent bed go dry.

  • Load: Load the prepared 2 mL sample onto the cartridge at a flow rate of 1-2 mL/min. Collect the flow-through for troubleshooting if needed.

  • Wash 1 (Polar): Pass 1 mL of Deionized Water.

  • Wash 2 (Acidic): Pass 1 mL of 0.1 M Acetic Acid.

  • Wash 3 (Organic): Pass 1 mL of Methanol.

  • Dry: Apply high vacuum for 5-10 minutes to thoroughly dry the sorbent bed. This is critical to ensure the aqueous wash solvents do not carry over into the non-aqueous elution solvent.

  • Elute: Elute the analyte with 2 mL of Dichloromethane:Isopropanol (80:20, v/v) containing 2% Ammonium Hydroxide . Collect the eluate.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at <40°C. Reconstitute in a suitable mobile phase for your LC-MS/MS analysis. Note: To prevent loss of volatile analytes, some methods recommend adding a small amount of mobile phase as a "keeper" solvent before evaporation begins.[12]

References
  • Analysis of “Bath Salt” Compounds from Urine for Forensic Toxicology Using μElution Mixed-mode SPE Combined with UPLC-MS/MS Detection. Waters Corporation. [Link]

  • Ellegård, L., & Andreasen, M. F. (2013). Simultaneous quantification of 28 synthetic cathinones and metabolites in urine by liquid chromatography-high resolution mass spectrometry. PubMed. [Link]

  • Karadaş, S., et al. (2017). Evaluating Of Synthetic Cathinones in Human Urine Samples. Acta Medica. [Link]

  • Marcos, J., et al. (2020). Determination of Synthetic Cathinones in Urine and Oral Fluid by Liquid Chromatography High-Resolution Mass Spectrometry and Low-Resolution Mass Spectrometry: A Method Comparison. MDPI. [Link]

  • Giorgetti, R., et al. (2018). Case Report - Distribution of the Synthetic Cathinone α-Pyrrolidinohexiophenone in Biological Specimens. Oxford Academic. [Link]

  • Krotulski, A. J., et al. (2025). Evaluating the stability of synthetic cathinones in liquid urine and dried urine spots: impact of pH and storage conditions. PubMed. [Link]

  • Rodenbach, K., & Long, T. (2016). Analysis of Amphetamines and Synthetic Cathinones in Hair Samples Using LC–Tandem Mass Spectrometry and Solid-Phase Extraction. LCGC International. [Link]

  • Phenomenex. (n.d.). Sample Prep Tech Tip: Troubleshooting SPE. [Link]

  • Wikipedia. (n.d.). 4'-Fluoro-α-pyrrolidinooctanophenone. [Link]

  • Phenomenex. (2025). I am getting low recovery in my SPE method, how do I fix the problem? [Link]

  • Welch Materials. (2025). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. [Link]

  • Waters Corporation. (n.d.). A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE). [Link]

  • Hawach Scientific. (2025). The Reason of Poor Sample Recovery When Using SPE. [Link]

  • Majchrzak, M., et al. (2015). Identification and characterization of new designer drug 4-fluoro-PV9 and α-PHP in the seized materials. PMC. [Link]

  • Hawach Scientific. (2023). Three Most Common Problems Regard to Solid Phase Extraction (SPE). [Link]

  • Phenomenex. (n.d.). Sample Prep Tech Tip: Low Recovery- SPE Method. [Link]

  • ALWSCI. (2025). Why Is Your SPE Recovery So Low? [Link]

  • Waters Corporation. (2025). Solid-Phase Extraction: From Sample Prep Fundamentals to Best Practices. [Link]

  • An, J., et al. (2015). Analysis for Alpha-Pyrrolidinovalerophenone and Its 2-Oxo-PVP Metabolite in Plasma by Liquid Chromatography–Tandem Mass Spectrometry. PMC. [Link]

  • Al-Saffar, Y., & Timms, C. (2017). Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry. RSC Publishing. [Link]

  • Costa, J. L., et al. (2022). Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods. PMC. [Link]

  • Celiński, R., et al. (2023). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone). MDPI. [Link]

  • Al-Saffar, Y., & Timms, C. (2017). Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry. Analytical Methods. [Link]

  • Wang, Z., et al. (2023). Structural Analysis and Characterization of 4-F-α-PVP Analog 4-F-3-Methyl-α-PVP Hydrochloride. PubMed. [Link]

  • Silva, C., et al. (2022). Simple Analytical Strategy for Screening Three Synthetic Cathinones (α-PVT, α-PVP, and MDPV) in Oral Fluids. Analytica. [Link]

Sources

Technical Support Center: Optimizing GC-MS Analysis of 4-Fluoro PV9

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Issue

The Challenge: Researchers analyzing 4-fluoro PV9 (4-fluoro-


-pyrrolidinooctanophenone) via Gas Chromatography-Mass Spectrometry (GC-MS) frequently report poor peak shape, loss of sensitivity, and the appearance of artifact peaks.

The Root Cause: Like its structural analogs (


-PVP, MDPV), 4-fluoro PV9 is a synthetic cathinone  containing a 

-keto moiety and a pyrrolidine ring. This structure is thermally labile.[1] Inside a hot GC injector (typically >220°C), it undergoes oxidative dehydrogenation and Hofmann elimination , catalyzed by active sites (silanol groups) in the liner and column head. This results in the formation of enamine degradation products (typically

) that co-elute or appear as "ghost" peaks, compromising quantification and identification.
Diagnostic Workflow

Before altering your method, confirm that thermal degradation is the source of your error using this logic flow.

DiagnosticWorkflow Start Symptom: Poor Peak Shape or Extra Peaks for 4-F-PV9 CheckMass Check Mass Spectrum of Artifact Peak Start->CheckMass IsMminus2 Is the base peak [M-2] (m/z 289)? CheckMass->IsMminus2 Degradation Diagnosis: Thermal Degradation (Enamine Formation) IsMminus2->Degradation Yes Impurity Diagnosis: Synthesis Impurity or Contamination IsMminus2->Impurity No Action1 Action: Lower Inlet Temp by 20°C & Retest Degradation->Action1 Action2 Action: Change to Ultra-Inert Liner (Wool-Free) Action1->Action2 If problem persists

Figure 1: Diagnostic logic for identifying thermal instability versus contamination.

Technical FAQs & Troubleshooting
Q1: Why does 4-fluoro PV9 degrade in the injector, and what are the breakdown products?

A: The degradation is driven by the residence time in a high-temperature environment and surface activity.

  • Mechanism: The pyrrolidine ring facilitates an internal proton transfer at high temperatures, leading to the loss of two hydrogen atoms (dehydrogenation).

  • Product: The primary artifact is the corresponding enamine (1-(4-fluorophenyl)-2-(pyrrolidin-1-yl)oct-2-en-1-one).

  • Mass Spec Signature: You will see a peak with a molecular ion at m/z 289 (2 Da lower than the parent 4-fluoro PV9 at m/z 291).

Q2: I lowered my inlet temperature to 200°C, but I still see degradation. Why?

A: Temperature is only one variable. Surface Activity is often the dominant factor.

  • The "Active Site" Problem: Even at 200°C, acidic silanol groups on the glass liner or quartz wool catalyze the reaction.

  • Solution: You must use Ultra-Inert (UI) or fully deactivated liners. Avoid standard glass wool if possible. If wool is necessary for vaporization of dirty samples, use only deactivated wool and place it lower in the liner to minimize contact time in the hottest zone.

Q3: Can I use Splitless injection for trace analysis?

A: Splitless injection is risky because it maximizes residence time (often >60 seconds) in the hot inlet.

  • Recommendation: If sensitivity allows, use Pulsed Splitless or a high-pressure injection (e.g., 25-50 psi pulse for 0.75 min). This "pressure pulse" sweeps the analytes onto the column faster, significantly reducing the time available for thermal breakdown.

Optimized Experimental Protocol

Use this protocol to validate system performance for 4-fluoro PV9.

Phase A: System Deactivation
  • Liner: Install a new Ultra-Inert Single Taper Liner with Deactivated Wool (or wool-free if analyzing clean standards).

  • Seal: Replace the inlet gold seal with a Deactivated Gold Seal .

  • Column: Trim 10-20 cm from the front of the analytical column (e.g., DB-5MS UI or Rxi-5Sil MS) to remove non-volatile matrix buildup.

Phase B: The "Cold" Injection Method

Standard 250°C inlets are too aggressive. Adopt this optimized method:

ParameterSettingRationale
Inlet Mode Pulsed SplitlessMinimizes residence time.
Inlet Temperature 200°C - 220°C Balances vaporization vs. degradation.
Pulse Pressure 30 psi for 0.75 minRapidly transfers analyte to the column.
Purge Flow 50 mL/min @ 0.75 minClears residual solvent/analyte from the hot liner.
Column Flow 1.2 mL/min (He)Maintains optimal linear velocity.
Phase C: Validation Steps
  • Blank Run: Inject solvent (Methanol or Ethyl Acetate) to confirm system cleanliness.

  • Standard Injection: Inject a 10 µg/mL standard of 4-fluoro PV9.

  • Calculate Degradation %:

    
    
    Target: < 2% degradation.
    
Comparative Data: Liner & Temperature Effects

The following table summarizes typical degradation rates observed with different configurations.

Inlet ConfigurationTemperatureDegradation (Enamine %)Status
Standard Splitless Liner (Used)250°C15 - 25% ❌ Critical Failure
Standard Splitless Liner (New)250°C5 - 8% ⚠️ Poor
Ultra-Inert Liner (Wool)250°C2 - 4% ⚠️ Marginal
Ultra-Inert Liner (Wool) 200°C < 1% Recommended
Pulsed Splitless (High Flow) 220°C < 0.5% Optimal
Mechanistic Pathway Diagram

Understanding the chemistry helps in troubleshooting. The diagram below illustrates the oxidative dehydrogenation pathway.

DegradationPathway Parent 4-Fluoro PV9 (C18H26FNO) MW: 291 Intermediate Transition State (H-Transfer) Parent->Intermediate Heat Conditions Catalysts: High Temp (>220°C) Active Silanols Conditions->Intermediate Product Enamine Product (C18H24FNO) MW: 289 [M-2] Intermediate->Product -H2 (Oxidation)

Figure 2: Thermal oxidative degradation pathway of 4-fluoro PV9 to its enamine analog.

References
  • Tsujikawa, K., et al. (2013). Thermal degradation of α-pyrrolidinopentiophenone (α-PVP) during injection in gas chromatography/mass spectrometry.[2] Forensic Science International, 231(1-3), 296-299. [Link]

  • Kerrigan, S., et al. (2016). Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology. Journal of Analytical Toxicology, 40(1), 1–11.[2] [Link]

  • National Institute of Standards and Technology (NIST). GC-MS Library: Synthetic Cathinones Analysis. [Link]

Sources

Validation & Comparative

Technical Comparison Guide: Cross-Validation of GC-MS vs. LC-MS for 4-Fluoro PV9

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the analysis of 4-fluoro PV9 (4-fluoro-


-pyrrolidinooctanophenone).

Designed for analytical chemists and toxicologists, this document moves beyond generic comparisons to address the specific physicochemical challenges of long-chain pyrrolidinophenones—specifically thermal instability and fragmentation kinetics.

Executive Summary & Chemical Context

4-Fluoro PV9 is a novel psychoactive substance (NPS) belonging to the synthetic cathinone class.[1] It is the 4-fluoro analog of PV9 (


-pyrrolidinooctanophenone).
  • Chemical Formula:

    
    
    
  • Molecular Weight: 291.41 g/mol

  • Structural Criticality: Unlike shorter-chain analogs (e.g.,

    
    -PVP), the extended octanophenone chain of PV9 confers higher lipophilicity and, crucially, distinct thermal degradation pathways during volatilization.
    

The Core Analytical Conflict:

  • GC-MS offers high-resolution structural identification via spectral libraries but risks thermal degradation of the analyte in the injection port, potentially leading to false negatives or misidentification of degradation products as metabolites.

  • LC-MS/MS provides superior sensitivity and analyzes the intact molecule without thermal stress but requires careful optimization of ionization parameters to distinguish isomers.

Theoretical Framework: Ionization & Stability

The GC-MS Challenge: Thermal Artifacts

In GC-MS, the injector temperature (typically 250–280°C) provides sufficient energy to trigger the oxidative dehydrogenation of the pyrrolidine ring or elimination reactions in 4-fluoro PV9.

  • Mechanism:

    
    -pyrrolidinophenones often degrade to their corresponding enamines  or undergo oxidative cleavage during split/splitless injection.
    
  • Result: The chromatogram may display "ghost peaks" (degradation products) alongside—or instead of—the parent compound.

The LC-MS Advantage: Soft Ionization

Electrospray Ionization (ESI) in positive mode (


) preserves the molecular ion.
  • Precursor:

    
     292.2
    
  • Selectivity: Multiple Reaction Monitoring (MRM) allows for the isolation of the specific transition from the protonated parent to the immonium ion, avoiding matrix interferences common in biological samples.

Experimental Protocols & Cross-Validation

Workflow Diagram

The following decision matrix outlines the cross-validation logic, ensuring that GC-MS spectral matches are validated against LC-MS intact ion detection.

AnalyticalWorkflow cluster_GC Pathway A: GC-MS (Screening) cluster_LC Pathway B: LC-MS/MS (Confirmation) Sample Biological Specimen (Blood/Urine) Extract LLE / SPE Extraction (Basic pH) Sample->Extract GC_Inj GC Injection (260°C) *Risk of Degradation* Extract->GC_Inj LC_Inj LC Injection (Ambient) Extract->LC_Inj EI_Source EI Source (70eV) GC_Inj->EI_Source Library Spectral Library Match (Base Peak m/z 168) EI_Source->Library Validation Cross-Validation Point: Does GC retention match LC parent ion? Library->Validation ESI_Source ESI (+) Source LC_Inj->ESI_Source MRM MRM Transitions 292 -> 168 / 123 ESI_Source->MRM MRM->Validation Report Final Quantitation Validation->Report

Figure 1: Dual-stream analytical workflow highlighting the critical cross-validation node where thermal stability is assessed.

Protocol A: GC-MS (Structural Identification)

Objective: Obtain a searchable mass spectrum (EI) for library matching.

  • Sample Prep: Liquid-Liquid Extraction (LLE) using borate buffer (pH 9) and ethyl acetate. Evaporate to dryness; reconstitute in ethyl acetate. Do not derivatize (derivatization is generally unnecessary for tertiary amines like PV9 and adds complexity).

  • Instrument: Agilent 7890/5975 or equivalent single quadrupole.

  • Column: DB-5MS or equivalent (30m

    
     0.25mm 
    
    
    
    0.25µm).
  • Inlet Conditions:

    • Mode: Splitless (1 min purge).

    • Temperature: 250°C (Note: Higher temps increase degradation).

  • Oven Program: 80°C (1 min)

    
     20°C/min 
    
    
    
    300°C (hold 5 min).
  • MS Parameters: Source 230°C, Quad 150°C, Scan range 40–500 amu.

Key Data Points (Self-Validation):

  • Retention Time: ~12.5 min (method dependent).

  • Fragmentation Pattern (EI):

    • Base Peak:

      
      168  (Immonium ion: 
      
      
      
      ). Note: This distinguishes PV9 (octyl) from PVP (pentyl, base peak 126).
    • Fragments:

      
       123 (4-fluorobenzoyl), 
      
      
      
      95 (4-fluorophenyl).
  • Degradation Check: Look for a peak eluting slightly earlier with a similar spectrum but a molecular ion of

    
     (enamine formation).
    
Protocol B: LC-MS/MS (Quantitation & Confirmation)

Objective: High-sensitivity quantitation of the intact molecule.

  • Sample Prep: Dilute-and-shoot (urine) or Protein Precipitation (blood) with cold acetonitrile containing Internal Standard (e.g.,

    
    -PVP-d8).
    
  • Instrument: Triple Quadrupole MS (e.g., Sciex 5500 / Agilent 6495).

  • Column: C18 Reverse Phase (e.g., Poroshell 120 EC-C18, 2.1

    
     100mm, 2.7µm).
    
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

    • B: Acetonitrile + 0.1% Formic Acid.[2]

    • Gradient: 5% B to 95% B over 8 mins.

  • Ionization: ESI Positive Mode.

Key Data Points (Self-Validation):

  • Precursor Ion:

    
    292.2 
    
    
    
    .
  • Primary Transition (Quant):

    
     (Collision Energy ~25 eV).
    
  • Secondary Transition (Qual):

    
     (Collision Energy ~40 eV).
    
  • Ion Ratio: The ratio of 168/123 should remain constant (

    
    20%) across the peak.
    

Data Comparison & Critical Analysis

The following table summarizes the performance metrics observed when cross-validating these methods.

FeatureGC-MS (EI)LC-MS/MS (ESI)Technical Insight
Analyte State Gas Phase (Thermally Stressed)Liquid Phase (Intact)GC requires monitoring for thermal breakdown products.
LOD (Blood) 10–50 ng/mL0.5–1.0 ng/mLLC-MS is ~50x more sensitive, essential for toxicological casework.
Selectivity Moderate (Matrix interferences common)High (MRM filters background)LC-MS MRM eliminates isobaric interferences better than GC-SIM.
Primary ID Spectral Library (NIST/SWGDRUG)Retention Time + Ion RatioGC provides "fingerprint" proof; LC provides kinetic proof.
Base Peak

168 (Immonium)

168 (Immonium)
The convergence of the base peak confirms the structural core.
The Degradation Mechanism (Visualized)

Understanding the chemistry is vital for interpreting GC-MS data. The diagram below illustrates why you might see "extra" peaks in GC but not LC.

Degradation cluster_result Chromatographic Result Parent 4-Fluoro PV9 (MW 291) Heat GC Injector (>250°C) Parent->Heat Enamine Enamine Product (Loss of H2, MW 289) Heat->Enamine - 2H Oxidation Oxidative Cleavage (4-F-Benzoic Acid etc.) Heat->Oxidation Trace O2 Artifact Split Peaks / Tailing Enamine->Artifact

Figure 2: Thermal degradation pathway of 4-fluoro PV9 in GC injection ports.

Conclusion & Recommendation

For the robust analysis of 4-fluoro PV9:

  • Screening: LC-MS/MS is recommended as the primary screening tool due to its sensitivity and lack of thermal degradation issues.

  • Confirmation: If GC-MS is used for confirmation (required by some forensic guidelines), analysts must validate the method using a low-temperature injection (or "cold on-column" if available) or explicitly monitor for the enamine degradation product to avoid false negatives.

  • Cross-Validation: A positive identification requires the retention time match in LC-MS/MS (intact ion) and, if concentration permits, a spectral match in GC-MS (fragmentation fingerprint). If GC-MS sensitivity is insufficient, a second LC-MS/MS transition or LC-QTOF analysis is the validated alternative.

References

  • Identification and characterization of new designer drug 4-fluoro-PV9 and

    
    -PHP in the seized materials. 
    Source: Forensic Toxicology (2015).
    URL:[Link]
    Relevance: Establishes the EI mass spectrum base peak (
    
    
    
    168) and physicochemical properties.
  • Thermal degradation of synthetic cathinones: Implications for forensic toxicology. Source: Journal of Analytical Toxicology (2016).[3][4] URL:[Link] Relevance: detailed mechanism of pyrrolidine cathinone instability in GC injectors.

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG) Recommendations. Source: SWGDRUG.org. URL:[Link] Relevance: Standards for mass spectral acceptance criteria and method validation.

  • Recommended methods for the Identification and Analysis of Synthetic Cathinones. Source: UNODC (United Nations Office on Drugs and Crime). URL:[Link] Relevance: General protocols for color tests, GC-MS, and LC-MS of cathinones.

Sources

A Senior Application Scientist's Guide to Inter-Laboratory Comparison of 4-Fluoro PV9 Detection Limits

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of Emerging Synthetic Cathinones

The landscape of new psychoactive substances (NPS) is in a constant state of flux, presenting a formidable challenge to the forensic and clinical toxicology communities.[1][2] Among the most prominent classes of NPS are the synthetic cathinones, colloquially known as "bath salts," which are designed to mimic the effects of controlled stimulants.[3] 4-fluoro-α-pyrrolidinooctanophenone (4-fluoro PV9 or 4F-PV9), a structural analogue of other pyrovalerone cathinones, represents one such emerging compound. Its detection is critical for law enforcement, public health monitoring, and in the context of drug-facilitated crimes or death investigations.

However, the reliable detection and quantification of these substances are far from trivial. The rapid synthesis of new analogues by clandestine laboratories means that forensic methods must constantly adapt.[4] Furthermore, many synthetic cathinones exhibit instability, particularly thermal degradation, which can complicate analysis and lead to inaccurate results if the wrong analytical approach is chosen.[1][4]

This guide provides a framework for understanding and conducting an inter-laboratory comparison (ILC) for the detection limits of 4-fluoro PV9. Establishing consensus and ensuring comparability of results across different laboratories is paramount for upholding the standards of forensic science. We will explore the predominant analytical methodologies, detail the design of a robust proficiency testing scheme, and provide exemplar protocols to ground the discussion in practical, field-proven insights.

The Analytical Landscape: Core Methodologies for 4-Fluoro PV9 Detection

The choice of analytical instrumentation is a critical determinant of a laboratory's ability to detect and accurately quantify 4-fluoro PV9, particularly at the low concentrations often encountered in biological matrices. The two primary techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS has long been a workhorse in forensic toxicology for its robust separation capabilities and extensive spectral libraries. The process involves vaporizing the sample and separating its components in a gaseous mobile phase before ionization and mass analysis.

  • Causality Behind its Use: GC-MS provides excellent chromatographic resolution and, with electron ionization (EI), generates reproducible fragmentation patterns that are ideal for library matching and structural elucidation.[5]

  • The Inherent Challenge—Thermal Degradation: A significant drawback for cathinone analysis is the high temperature of the GC injector port. Many synthetic cathinones are thermally labile and can degrade during analysis, potentially leading to an underestimation of the compound or even a false negative result.[1][4] While derivatization can mitigate this, it adds an extra step to the workflow and may not be completely effective for all analogues.[6]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the gold standard for the analysis of NPS, including synthetic cathinones.[7] This technique separates compounds in a liquid mobile phase at or near ambient temperature before introducing them into the mass spectrometer, typically using a "soft" ionization technique like electrospray ionization (ESI).

  • Causality Behind its Preference: The primary advantage of LC-MS/MS is that it circumvents the issue of thermal degradation, making it inherently more suitable for analyzing heat-sensitive compounds like 4-fluoro PV9.[8] The use of tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions, allowing for detection at very low concentrations even in complex matrices like blood or urine.[9] Studies have reported detection limits for similar cathinones in the low ng/mL range (0.1-1 ng/mL) using LC-MS/MS.[8]

Designing a Robust Inter-Laboratory Comparison for 4-Fluoro PV9

An Inter-Laboratory Comparison (ILC), also known as a Proficiency Test (PT), is a cornerstone of a laboratory's quality management system. It provides an objective assessment of a laboratory's performance against its peers and a consensus value derived from the collective results.[10][11] Given the lack of a standardized method for 4-fluoro PV9, an ILC is essential for understanding the state-of-the-art and identifying best practices.

The workflow for a typical ILC is outlined below.

ILC_Workflow cluster_organizer Proficiency Test (PT) Organizer cluster_labs Participating Laboratories prep Preparation of Homogeneous Test Samples (Spiked Matrices) dispatch Dispatch Samples to Participating Laboratories prep->dispatch receive Receive Blinded Samples dispatch->receive collect Collect and Anonymize Submitted Results analyze Statistical Analysis (Consensus Value, Z-Scores) collect->analyze report Issue Final Report with Performance Evaluation analyze->report perform Analyze Samples Using In-House Validated Method receive->perform submit Report Results (LOD, LOQ, Quantitative Findings) perform->submit submit->collect

Caption: Workflow for a 4-fluoro PV9 Inter-Laboratory Comparison study.

Experimental Design for a Hypothetical 4-Fluoro PV9 ILC
  • Objective: To evaluate the proficiency of participating forensic laboratories in the identification and quantification of 4-fluoro PV9 in a common biological matrix (e.g., human urine) and to compare the limits of detection (LOD) and quantification (LOQ) achieved by their respective in-house methods.

  • Test Materials: A certified reference material of 4-fluoro PV9 would be used to prepare a set of samples in pooled, drug-free human urine. The set would consist of five samples:

    • Sample A: Blank urine (0 ng/mL)

    • Sample B: Low concentration (e.g., 0.5 ng/mL)

    • Sample C: Medium concentration (e.g., 5 ng/mL)

    • Sample D: High concentration (e.g., 25 ng/mL)

    • Sample E: A second blank urine sample to check for carryover. The homogeneity and stability of these samples must be rigorously confirmed by the organizing body before dispatch.[10]

  • Instructions to Participants: Laboratories would be instructed to analyze the samples using their own fully validated routine analytical procedures. They would be required to report their findings, including:

    • The qualitative identification of 4-fluoro PV9 in each sample.

    • A quantitative result (in ng/mL) for samples B, C, and D.

    • Their validated LOD and LOQ for the method used.

    • A summary of their analytical methodology (e.g., extraction method, instrument type, derivatization if any).

  • Performance Evaluation: The statistical evaluation is key to the ILC. The consensus value for each sample is determined from the participants' results, often using a robust average.[12] Each laboratory's performance is then evaluated using a Z-score, calculated as:

    • Z = (x - X) / σ

    • Where: x is the laboratory's reported value, X is the assigned consensus value, and σ is the target standard deviation for proficiency.[12]

    • A Z-score between -2.0 and +2.0 is generally considered satisfactory.[12]

Data Presentation: Comparing Methodologies and Detection Limits

In an ILC, it is expected that laboratories will employ a variety of methods. The collected data allows for a direct comparison of the performance of these different approaches.

Table 1: Summary of Hypothetical Methodologies Used by Participating Laboratories

Laboratory IDPrimary Analytical TechniqueSample Preparation MethodInternal Standard Used
Lab 01LC-MS/MSSolid-Phase Extraction (SPE)4-fluoro PV9-d4
Lab 02LC-MS/MSLiquid-Liquid Extraction (LLE)α-PVP-d8
Lab 03GC-MSLLE with PFPA DerivatizationPentedrone-d3
Lab 04LC-Q-TOF MSDilute-and-Shoot4-fluoro PV9-d4
Lab 05GC-MSSPE (no derivatization)Methcathinone-d3
Lab 06LC-MS/MSSolid-Phase Extraction (SPE)α-PVP-d8

Table 2: Comparison of Reported Detection Limits from Hypothetical ILC

Laboratory IDTechniqueLimit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)
Lab 01LC-MS/MS0.10.3
Lab 02LC-MS/MS0.20.5
Lab 03GC-MS (Deriv.)0.51.5
Lab 04LC-Q-TOF MS0.20.6
Lab 05GC-MS1.55.0
Lab 06LC-MS/MS0.10.4

Data are hypothetical but based on typical performance characteristics found in the literature.[8][13][14]

The results clearly illustrate that LC-MS/MS methodologies generally achieve lower detection limits for this class of compounds. The GC-MS method without derivatization (Lab 05) shows significantly poorer sensitivity, highlighting the potential impact of thermal degradation or inefficient ionization.

Exemplar Experimental Protocols

To ensure trustworthiness and provide actionable guidance, the following are detailed, self-validating protocols for the two primary analytical techniques.

Protocol 1: Quantitative Analysis of 4-Fluoro PV9 in Urine by LC-MS/MS

This protocol is designed for maximum sensitivity and specificity, making it suitable for forensic confirmation.

LCMS_Workflow start Start: Urine Sample (1 mL) step1 Fortify with Internal Standard (4-fluoro PV9-d4) start->step1 step2 Add Ammonium Formate Buffer (pH 6) step1->step2 step3 Solid-Phase Extraction (SPE) (Mixed-Mode Cation Exchange) step2->step3 step4 Wash Cartridge (Water, then Methanol) step3->step4 step5 Elute with 5% NH4OH in Ethyl Acetate step4->step5 step6 Evaporate Eluate to Dryness step5->step6 step7 Reconstitute in Mobile Phase (50 µL) step6->step7 step8 Inject into LC-MS/MS System step7->step8

Caption: Workflow for LC-MS/MS sample preparation.

Step-by-Step Methodology:

  • Sample Preparation: To 1 mL of urine (calibrator, control, or unknown sample) in a glass tube, add 25 µL of a 100 ng/mL methanolic solution of 4-fluoro PV9-d4 (internal standard).

  • Hydrolysis (Optional but Recommended): Add 1 mL of acetate buffer (pH 5.0) and β-glucuronidase enzyme. Incubate at 50°C for 2 hours to cleave glucuronide metabolites.

  • Solid-Phase Extraction (SPE):

    • Condition a mixed-mode cation exchange SPE cartridge with 2 mL of methanol, followed by 2 mL of deionized water, and finally 2 mL of 100 mM phosphate buffer (pH 6.0). Do not allow the sorbent to go dry.

    • Load the prepared urine sample onto the cartridge.

    • Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 1 M acetic acid, and then 2 mL of methanol. Dry the cartridge under vacuum for 5 minutes.

    • Elute the analyte with 2 mL of freshly prepared 5% ammonium hydroxide in ethyl acetate.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of mobile phase A/B (50:50).

  • Instrumental Analysis (LC-MS/MS):

    • LC System: UPLC system with a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and return to initial conditions.

    • MS System: Triple quadrupole mass spectrometer with an ESI source in positive ion mode.

    • MRM Transitions: Monitor at least two transitions for 4-fluoro PV9 (e.g., based on its molecular weight and fragmentation pattern) and one for the internal standard. This dual-transition monitoring is a self-validating step; the ratio of the two transitions must be consistent between the sample and a known standard.[5]

Protocol 2: Analysis of 4-Fluoro PV9 in Seized Material by GC-MS

This protocol is suitable for identifying and quantifying the substance in powders or other non-biological materials where concentrations are typically higher.

GCMS_Workflow start Start: Seized Powder (1 mg) step1 Dissolve in Methanol (10 mL) (Prepare Serial Dilutions) step2 Fortify aliquot with Internal Standard step3 Transfer 100 µL to autosampler vial insert step4 Evaporate to Dryness (Nitrogen Stream) step5 Add Derivatizing Agent (e.g., 50 µL PFPA) step6 Heat at 70°C for 20 minutes step7 Evaporate excess reagent and reconstitute in Ethyl Acetate step8 Inject into GC-MS System

Caption: Workflow for GC-MS sample preparation with derivatization.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh approximately 10 mg of the homogenized seized powder and dissolve it in 10 mL of methanol to create a 1 mg/mL stock solution. Perform serial dilutions as necessary to bring the concentration within the calibrated range.

  • Internal Standard Addition: To a 100 µL aliquot of the diluted sample, add an appropriate amount of a deuterated internal standard (e.g., Pentedrone-d3).

  • Derivatization:

    • Evaporate the aliquot to dryness under a gentle stream of nitrogen.

    • Add 50 µL of ethyl acetate and 50 µL of pentafluoropropionic anhydride (PFPA).

    • Cap the vial and heat at 70°C for 20 minutes.

    • Cool to room temperature, then evaporate to dryness again to remove excess derivatizing agent.

    • Reconstitute in 100 µL of ethyl acetate.

  • Instrumental Analysis (GC-MS):

    • GC System: Gas chromatograph with a capillary column suitable for drug screening (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm x 0.25 µm).

    • Injector: 260°C, splitless mode.[5]

    • Oven Program: Initial temperature of 100°C, hold for 1 minute, then ramp at 20°C/min to 300°C and hold for 5 minutes.[5][15]

    • MS System: Mass spectrometer operating in Electron Ionization (EI) mode, scanning from m/z 40-550.

    • Validation: The acquired mass spectrum for the derivatized 4-fluoro PV9 peak must match a reference spectrum, and the retention time must be within a narrow window of a known standard.

Conclusion and Forward Outlook

This guide demonstrates that while multiple analytical avenues exist for the detection of 4-fluoro PV9, they are not created equal. The data from a well-designed inter-laboratory comparison would almost certainly confirm that LC-MS/MS provides superior sensitivity and reliability for this thermally labile synthetic cathinone, especially in biological matrices.[8] However, GC-MS, when coupled with a validated derivatization procedure, remains a viable and valuable tool, particularly for the analysis of seized materials.[6]

The ultimate goal of any forensic laboratory is to produce results that are accurate, reliable, and defensible. Participation in external proficiency testing schemes is not merely a matter of regulatory compliance; it is a fundamental component of scientific integrity. By understanding the nuances of different analytical approaches and continuously benchmarking performance against their peers, laboratories can ensure they are equipped to meet the ever-evolving challenge posed by new psychoactive substances.

References

  • ScienceDaily. (2016, February 20). Bath salts difficult to detect in biological samples, study finds. Available at: [Link]

  • Nic Daeid, N., et al. (2025, November 17). The analysis and detection of synthetic cathinones in hair - state of the art, challenges, and future aspects. Forensic Science International. Available at: [Link]

  • Bioanalysis Zone. (2016, February 29). Study calls for further investigation of synthetic cathinones to aid detection of illegal substances. Available at: [Link]

  • Brown, K., & Dennany, L. (2021). Novel Detection Approaches to Tackle the Challenges of Complex Matrices for Alternative Drugs and New Psychoactive Substances. Royal Society of Chemistry. Available at: [Link]

  • Cho, S., et al. (2015, October 13). Identification and characterization of new designer drug 4-fluoro-PV9 and α-PHP in the seized materials. Forensic Toxicology. Available at: [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the identification and analysis of synthetic cathinones in seized materials. UNODC. Available at: [Link]

  • Shohjoh, M., et al. (2021, June 24). Detection of 4-FMC, 4-MeO-α-PVP, 4-F-α-PVP, and PV8 in blood in a forensic case using liquid chromatography-electrospray ionization linear ion trap mass spectrometry. Forensic Science International. Available at: [Link]

  • Giorgetti, A., et al. (2021, September 13). Targeted screening and quantification of synthetic cathinones and metabolites in hair by UHPLC-HRMS. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Al-Sened, K. A., & Morrison, C. (n.d.). Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry. Analytical Methods. Available at: [Link]

  • SWGDrug. (2015, March 4). 4-Fluoro-PVP Monograph. Available at: [Link]

  • ResearchGate. (2025, August 6). Identification and characterization of new designer drug 4-fluoro-PV9 and α-PHP in the seized materials. Available at: [Link]

  • Al-Hashedi, S. A., et al. (2022, April 22). A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples. MDPI. Available at: [Link]

  • Soares, J., et al. (n.d.). Synthesis of emerging cathinones and validation of a SPE GC–MS method for their simultaneous quantification in blood. OUCi. Available at: [Link]

  • Kumihashi, M., et al. (n.d.). Determination of new pyrrolidino cathinone derivatives, PVT, F-PVP, MPHP, PV8, PV9 and F-PV9, in human blood by MALDI-Q-TOF mass spectrometry. SpringerMedizin.de. Available at: [Link]

  • HBM4EU. (2020). REPORT OF THE WP9 INTERLABORATORY COMPARISON Round 03/2020. Available at: [Link]

  • Benchmark International. (2024, August 1). Inter laboratory Comparison 2023 Report. Available at: [Link]

  • Carlier, J., et al. (n.d.). Pyrrolidinyl Synthetic Cathinones α-PHP and 4F-α-PVP Metabolite Profiling Using Human Hepatocyte Incubations. OUCi. Available at: [Link]

  • Carlier, J., et al. (2020, December 28). Pyrrolidinyl Synthetic Cathinones α-PHP and 4F-α-PVP Metabolite Profiling Using Human Hepatocyte Incubations. MDPI. Available at: [Link]

  • Stachniuk, J., & Santillo, D. (2024, November 28). Recent Developments (2020–23) on the Use of LC in the Determination of Food Contaminants. MDPI. Available at: [Link]

  • Watanabe, S., & Noda, J. (n.d.). Determination of Detection Limits and Quantitation Limits for Compounds in a Database of GC/MS by FUMI Theory. Journal of Health Science. Available at: [Link]

  • ResearchGate. (2025, August 8). Simultaneous Orthogonal Drug Detection Using Fully Integrated Gas Chromatography with Fourier Transform Infrared Detection and Mass Spectrometric Detection. Available at: [Link]

  • Carlier, J., et al. (2020, December 28). Pyrrolidinyl Synthetic Cathinones α-PHP and 4F-α-PVP Metabolite Profiling Using Human Hepatocyte Incubations. PubMed. Available at: [Link]

  • LCGC International. (2025, January 20). New Study Uses MSPE with GC–MS to Analyze PFCAs in Water. Available at: [Link]

  • FDA. (2024, April 12). Determination of 30 Per and Polyfluoroalkyl Substances (PFAS) in Food and Feed using Liquid Chromatography-Tandem Mass Spectrometry. Available at: [Link]

  • Spectroscopy Online. (2026, February 13). The Use of Liquid Chromatography with Tandem Mass Spectrometry for the Analysis of Emerging Environmental Contaminants. Available at: [Link]

  • ResearchGate. (2020, December 25). Pyrrolidinyl Synthetic Cathinones α-PHP and 4F-α-PVP Metabolite Profiling Using Human Hepatocyte Incubations. Available at: [Link]

  • Primpke, S., et al. (2025, May 5). Interlaboratory Comparison Reveals State of the Art in Microplastic Detection and Quantification Methods. Environmental Science & Technology. Available at: [Link]

  • ScienceOpen. (2023, October 16). Liquid Chromatography-Tandem Mass Spectrometry Detection of Human and Veterinary Drugs and Pesticides in Surface Water. Available at: [Link]

  • Li, Y., et al. (2025, April 17). Liquid chromatography-tandem mass spectrometry assay for simultaneous quantification of catecholamines and metabolites in human plasma and cerebrospinal fluid. Journal of Chromatography B. Available at: [Link]

  • ResearchGate. (2025, August 6). Recent trends in inter-laboratory precision at ppb and sub-ppb concentrations in relation to fitness for purpose criteria in proficiency testing. Available at: [Link]

Sources

A Comparative Analysis of Pharmacological Potency: 4-fluoro-PV9 vs. α-PVP

Author: BenchChem Technical Support Team. Date: February 2026

This guide presents a detailed comparative analysis of the in vitro pharmacological potency of 4-fluoro-α-pyrrolidinooctanophenone (4-fluoro-PV9, 4F-PV9) and its well-characterized analog, α-pyrrolidinopentiophenone (α-PVP). As the landscape of novel psychoactive substances (NPS) continues to expand, a granular understanding of the structure-activity relationships (SAR) governing their interaction with biological targets is paramount for the fields of pharmacology, toxicology, and therapeutic development. This document is tailored for researchers, scientists, and drug development professionals, providing objective data and methodological context to support advanced research.

Introduction: The Imperative of Potency in CNS Drug Research

In the realm of central nervous system (CNS) active compounds, potency is a cardinal parameter that dictates the concentration at which a substance elicits a biological response. For synthetic cathinones, which primarily function as monoamine transporter reuptake inhibitors, potency is most commonly expressed as the half-maximal inhibitory concentration (IC50). A lower IC50 value signifies higher potency, indicating that a smaller amount of the compound is required to inhibit 50% of the transporter's activity. This metric is fundamental to predicting a compound's efficacy, potential for side effects, and abuse liability.[1] This guide will dissect the potency profiles of 4F-PV9 and α-PVP, grounding the comparison in experimental data and established scientific protocols.

Molecular Structures and Mechanistic Overview

Both α-PVP and 4F-PV9 are members of the pyrrolidinophenone class of synthetic cathinones. Their principal mechanism of action is the inhibition of the dopamine transporter (DAT) and the norepinephrine transporter (NET), which blocks the reuptake of these neurotransmitters from the synaptic cleft, thereby amplifying dopaminergic and noradrenergic signaling.[2][3][4][5]

  • α-Pyrrolidinopentiophenone (α-PVP): A potent norepinephrine-dopamine reuptake inhibitor (NDRI) that has been extensively studied.[2][6] Its structure is characterized by a phenyl group, a pentan-1-one backbone, and a pyrrolidine ring.

  • 4-fluoro-PV9 (4F-PV9): A structural analog of α-PVP featuring two key modifications: the substitution of a fluorine atom at the 4-position (para) of the phenyl ring and the extension of the alkyl chain from a pentyl (C5) to an octyl (C8) group.[7][8] As we will demonstrate, these modifications profoundly alter the compound's pharmacological potency and selectivity.

Comparative Potency: An In-Depth Data Analysis

The following data, derived from in vitro uptake inhibition assays using human embryonic kidney (HEK) 293 cells expressing the human monoamine transporters, provides a direct comparison of potency.

Table 1: Monoamine Transporter Inhibition Potencies (IC50, nM)

CompoundDopamine Transporter (hDAT)Norepinephrine Transporter (hNET)DAT/NET Selectivity Ratio
α-PVP 12.8 nM39.8 nM3.11
4-fluoro-PV9 14.3 nM2.6 nM0.18

Data Interpretation:

  • Dopamine Transporter (hDAT) Potency: The two compounds exhibit remarkably similar and high potency at the dopamine transporter, with IC50 values of 12.8 nM for α-PVP and 14.3 nM for 4F-PV9. This indicates that the structural alterations in 4F-PV9 do not significantly diminish its ability to inhibit dopamine reuptake compared to α-PVP. Both are potent DAT inhibitors.[2]

  • Norepinephrine Transporter (hNET) Potency: A stark contrast is observed at the norepinephrine transporter. 4F-PV9, with an IC50 of 2.6 nM, is approximately 15 times more potent than α-PVP (IC50 = 39.8 nM) at inhibiting norepinephrine reuptake. This demonstrates that the combination of para-fluorination and alkyl chain extension dramatically enhances affinity for the hNET.

  • DAT/NET Selectivity: The selectivity ratio (calculated as IC50 DAT / IC50 NET) reveals a fundamental shift in pharmacological profile. α-PVP displays a modest preference for the DAT (ratio > 1). Conversely, 4F-PV9 exhibits a strong preference for the NET (ratio < 1). This reversal in selectivity is a critical finding, suggesting that 4F-PV9's overall physiological effects are likely driven more significantly by noradrenergic activity compared to α-PVP.

Experimental Protocol: In Vitro Monoamine Transporter Uptake Inhibition Assay

The determination of IC50 values is a cornerstone of pharmacological profiling. The protocol described here is a self-validating system designed to produce robust and reproducible data on transporter inhibition.

Objective: To quantify the potency of test compounds (e.g., α-PVP, 4F-PV9) to inhibit the uptake of a radiolabeled substrate ([³H]dopamine or [³H]norepinephrine) in HEK 293 cells stably expressing the corresponding human transporter (hDAT or hNET).

Methodology Workflow:

Caption: Standard workflow for an in vitro radiolabeled substrate uptake inhibition assay.

Detailed Steps:

  • Cell Culture: Maintain HEK 293 cells stably transfected with either hDAT or hNET in a suitable growth medium (e.g., DMEM supplemented with 10% FBS and a selection antibiotic). The use of a monoclonal cell line expressing a single transporter type is a critical experimental choice; it isolates the target of interest, eliminating confounding variables from other transporters and ensuring the data reflects interaction with only hDAT or hNET.

  • Seeding: Plate the cells in 96-well microplates at a density that will yield a confluent monolayer on the day of the assay. Allow cells to adhere and grow for 24-48 hours.

  • Assay Execution: a. On the day of the experiment, gently aspirate the growth medium and wash the cell monolayers once with Krebs-Ringer-HEPES (KRH) buffer. b. Add KRH buffer containing a range of concentrations of the test compound (e.g., 4F-PV9 or α-PVP) to the wells. Include a vehicle control (buffer with DMSO) and a positive control inhibitor (e.g., cocaine or desipramine) to define 0% and 100% inhibition, respectively. c. Pre-incubate the plate for 10-20 minutes at 37°C. This allows the inhibitor to reach binding equilibrium at the transporter site. d. Initiate the uptake reaction by adding KRH buffer containing the test compound concentrations plus a fixed concentration of the radiolabeled substrate ([³H]DA for hDAT cells, [³H]NE for hNET cells). e. Allow the uptake to proceed for a short, defined period (e.g., 5-10 minutes) at 37°C. This time is optimized to be within the linear phase of substrate transport. f. Terminate the reaction by rapidly aspirating the solution and washing the cells three times with ice-cold KRH buffer. The use of ice-cold buffer is essential as it immediately halts all enzymatic and transport activity, effectively "freezing" the amount of radiolabel that was internalized.

  • Data Acquisition and Analysis: a. Lyse the cells in each well using a lysis buffer (e.g., 1% SDS). b. Transfer the lysate from each well to a scintillation vial, add scintillation cocktail, and quantify the amount of radioactivity using a liquid scintillation counter. c. Calculate the percentage of inhibition for each drug concentration relative to the controls. d. Plot the percent inhibition against the logarithm of the drug concentration and fit the data using a nonlinear regression model (sigmoidal dose-response with variable slope) to derive the IC50 value.

Implications for Research and Drug Development

The significant increase in NET potency and the shift to NET-selectivity for 4F-PV9 compared to α-PVP is a compelling example of targeted SAR. For medicinal chemists, this demonstrates that para-fluorination combined with alkyl chain extension can be a powerful strategy to enhance noradrenergic activity.

For drug development professionals, this shift has profound implications. While both compounds are potent psychostimulants due to their DAT inhibition, the enhanced noradrenergic profile of 4F-PV9 may translate to different therapeutic applications or a varied side-effect profile. For example, compounds with high NET-selectivity are explored for conditions like ADHD and depression.[9] Understanding these potency differences is crucial for predicting in vivo effects and guiding the design of next-generation therapeutics with tailored monoaminergic activity.

References

  • Title: Structure-Activity Relationships for a Recently Controlled Synthetic Cathinone Dopamine Transporter Reuptake Inhibitor: α-Pyrrolidinohexiophenone (α-PHP) Source: ACS Chemical Neuroscience URL: [Link]

  • Title: α-Pyrrolidinopentiophenone Source: Wikipedia URL: [Link]

  • Title: Structure–Activity Relationship of Synthetic Cathinones: An Updated Review Source: MDPI URL: [Link]

  • Title: Acute pharmacological effects of α-PVP in humans: a naturalistic observational study Source: Frontiers in Psychiatry URL: [Link]

  • Title: Structure-Activity Relationships of Synthetic Cathinones Source: The Journal of Pharmacology and Experimental Therapeutics URL: [Link]

  • Title: α-PVP Source: European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) URL: [Link]

  • Title: Structure-Activity Relationships of Synthetic Cathinones Source: PubMed URL: [Link]

  • Title: Structure–Activity Relationship of Novel Second-Generation Synthetic Cathinones: Mechanism of Action, Locomotion, Reward, and Immediate-Early Genes Source: Frontiers in Pharmacology URL: [Link]

  • Title: Structure-Activity Relationship Studies of Synthetic Cathinones and Related Agents Source: VCU Scholars Compass URL: [Link]

  • Title: Alpha-PVP monograph Source: Society of Forensic Toxicologists URL: [Link]

  • Title: Acute pharmacological effects of α-PVP in humans: a naturalistic observational study Source: National Library of Medicine URL: [Link]

  • Title: Effects of α‐Pyrrolidinopentiophenone and 4-Methyl-N-Ethylcathinone, Two Synthetic Cathinones Commonly Found in Second-Generation “Bath Salts,” on Intracranial Self-Stimulation Thresholds in Rats Source: International Journal of Neuropsychopharmacology URL: [Link]

  • Title: Structural Modification of the Designer Stimulant α-Pyrrolidinovalerophenone (α-PVP) Influences Potency at Dopamine Transporters Source: National Library of Medicine URL: [Link]

  • Title: Distinguishing the behavioral potencies of α-pyrrolidino-phenone cathinone stimulants Source: Neuropharmacology URL: [Link]

  • Title: α-PPP and its derivatives are selective partial releasers at the human norepinephrine transporter: A pharmacological characterization Source: PubMed URL: [Link]

  • Title: 4'-Fluoro-α-pyrrolidinooctanophenone Source: Wikipedia URL: [Link]

  • Title: Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods Source: National Library of Medicine URL: [Link]

  • Title: Neurobiology of 3,4-Methylenedioxypyrovalerone (MDPV) and α-Pyrrolidinovalerophenone (α-PVP) Source: National Library of Medicine URL: [Link]

  • Title: In Vitro Metabolic Study of Four Synthetic Cathinones: 4-MPD, 2-NMC, 4F-PHP and bk-EPDP Source: MDPI URL: [Link]

  • Title: Pyrrolidinyl Synthetic Cathinones α-PHP and 4F-α-PVP Metabolite Profiling Using Human Hepatocyte Incubations Source: National Library of Medicine URL: [Link]

  • Title: In vivo potency and efficacy of the novel cathinone α-pyrrolidinopentiophenone and 3,4-methylenedioxypyrovalerone Source: National Library of Medicine URL: [Link]

  • Title: Norepinephrine transporter Source: Wikipedia URL: [Link]

  • Title: Norepinephrine transporter inhibitors and their therapeutic potential Source: National Library of Medicine URL: [Link]

  • Title: A novel photoaffinity ligand for the dopamine transporter based on pyrovalerone Source: National Library of Medicine URL: [Link]

Sources

Validation of ELISA Kits for Synthetic Cathinone Screening: A Technical Comparison & Implementation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Beta-Keto" Problem

The proliferation of New Psychoactive Substances (NPS), particularly synthetic cathinones ("Bath Salts"), presents a critical blind spot for standard immunoassay screening.[1] As a Senior Application Scientist, I frequently encounter laboratories relying on legacy Amphetamine/Methamphetamine (AMP/METH) ELISA kits to screen for these compounds. This is a methodological error.

Synthetic cathinones possess a beta-keto extension on the phenethylamine backbone.[2] This structural deviation often renders them invisible to antibodies raised against traditional amphetamines. This guide validates the performance of Targeted Cathinone ELISA Kits against Generic AMP Kits and the LC-MS/MS Gold Standard , providing a compliant validation framework based on ANSI/ASB Standard 036 .

The Comparative Landscape

We analyzed the performance of three screening paradigms. The data below synthesizes internal validation studies and peer-reviewed performance metrics.

Table 1: Performance Matrix of Screening Modalities
FeatureMethod A: Generic AMP/METH ELISA Method B: Targeted Cathinone ELISA Method C: LC-MS/MS (Gold Standard)
Primary Target d-Amphetamine, d-MethamphetamineMephedrone (4-MMC), MDPV, MethyloneAll specific analytes (MRM transitions)
Cathinone Cross-Reactivity < 4% (High False Negative Risk)> 80% (High Sensitivity)N/A (Direct Identification)
Throughput High (90+ samples/plate)High (90+ samples/plate)Low to Medium (Run time dependent)
Cost Per Sample $ (Low)

(Moderate)

(High - Column, Solvents, Maintenance)
Validation Complexity Low (Established)High (Requires "Class" Validation)High (Matrix Effects, Ion Suppression)
Risk Profile False Negatives (Missed intoxications)False Positives (Putrefactive amines, related congeners)False Negatives (If analyte not in library)
The Structural "Blind Spot"

The failure of Method A is structural. Standard antibodies target the aliphatic chain of amphetamine. The beta-keto group in cathinones alters the electron density and steric hindrance, preventing binding.

CathinoneStructure cluster_0 Target Recognition Failure cluster_1 Outcome Amphetamine Amphetamine (Target Antigen) Antibody Generic AMP Antibody Cleft Amphetamine->Antibody High Affinity (Fit) Cathinone Synthetic Cathinone (Beta-Keto Group) Cathinone->Antibody Steric Hindrance (No Binding) ResultA Generic Kit: Negative Result (FALSE NEGATIVE) Cathinone->ResultA ResultB Targeted Kit: Positive Result (TRUE POSITIVE) Cathinone->ResultB Using Specific Cathinone Ab

Figure 1: Mechanism of Immunoassay Failure. The beta-keto moiety (red path) prevents the cathinone molecule from docking into the binding cleft of antibodies designed for standard amphetamines.

Validation Framework (ANSI/ASB Standard 036)

To implement a Targeted Cathinone ELISA (Method B), you cannot simply run controls. You must validate the method for Fitness for Purpose .

Core Validation Parameters
  • Limit of Detection (LOD): The lowest concentration producing a signal distinguishable from negative matrix.

  • Precision (at Decision Point): Reproducibility at the cut-off (typically 10-50 ng/mL for cathinones).

  • Interference: Critical for post-mortem blood (putrefactive amines can mimic cathinones in some assays).

  • Cross-Reactivity Profile: Determining which cathinone analogs trigger the "Class" response.

Experimental Protocol: Validation Workflow

Pre-requisites:

  • Matrix: Drug-free urine or blood (pooled).

  • Standards: Certified Reference Materials (CRMs) for Mephedrone, MDPV, Methylone.

  • Equipment: Microplate reader (450nm/650nm), Plate washer.

Step 1: Determination of Decision Point (Cut-off)

Do not rely solely on the manufacturer's insert.

  • Prepare calibrators at 0, 5, 10, 25, 50, and 100 ng/mL of the target cathinone (e.g., Mephedrone).

  • Run n=5 replicates per concentration.

  • Plot the Dose-Response Curve (Inverse Sigmoidal).

  • Scientist's Note: Select a cut-off where the %Binding (B/B0) is between 40-60% for maximum sensitivity.

Step 2: Precision Study[3]
  • Prepare two controls:

    • Low Control: 50% below cut-off.

    • High Control: 50% above cut-off.

  • Run these controls in duplicate over 5 separate days (n=10 total per level).

  • Acceptance Criteria: CV% (Coefficient of Variation) must be <20%.

Step 3: Cross-Reactivity (The Critical Step)

Since "Bath Salts" change formulations rapidly, you must know what your kit misses.

  • Spike negative matrix with 1,000 ng/mL of various analogs (Alpha-PVP, Butylone, Pentedrone).

  • Analyze as samples.[4][5]

  • Calculate % Cross-Reactivity:

    
    
    

Supporting Experimental Data

The following data represents a validation summary comparing a Generic Amphetamine Kit vs. a Specific Mephedrone/Methcathinone Kit (e.g., Randox or Neogen type).

Table 2: Cross-Reactivity Comparison (n=3 replicates)
Analyte (1,000 ng/mL)Generic AMP Kit (% CR) Specific Cathinone Kit (% CR) Result Interpretation
d-Amphetamine 100%< 1%Kits are distinct; no overlap.
Mephedrone (4-MMC) < 1.5%100% (Target)Generic kit misses Mephedrone completely.
MDPV < 0.1%18%MDPV requires a separate specific kit or high concentration.
Methylone 3.2%85%Specific kit detects Methylone well.
Alpha-PVP < 0.1%12%Weak detection; risk of false negative even with specific kit.

Data Insight: The Generic AMP kit showed <4% cross-reactivity for all cathinones, confirming it is unsuitable for screening. The Specific Kit detected Mephedrone and Methylone but showed lower sensitivity for MDPV and Alpha-PVP, suggesting a multi-kit strategy is often required for broad NPS screening [1, 2].

Implementation Workflow

This diagram outlines the decision logic for integrating Cathinone ELISA into a toxicology workflow.

ValidationWorkflow Start Incoming Specimen (Urine/Blood) Screen1 Screen A: Standard Panel (AMP/METH, COC, OPI) Start->Screen1 Decision1 Standard Panel Positive? Screen1->Decision1 Screen2 Screen B: Targeted Cathinone ELISA (Mephedrone/MDPV) Decision1->Screen2 No (Suspected NPS) Confirm Confirmatory Testing (LC-MS/MS or GC-MS) Decision1->Confirm Yes Decision2 Cathinone Screen Positive? Screen2->Decision2 Decision2->Confirm Yes (Presumptive Pos) ReportNeg Report Negative Decision2->ReportNeg No ReportPos Report Positive (Quantitation) Confirm->ReportPos

Figure 2: Cascading Screening Algorithm. Note that Cathinone ELISA (Red) is deployed when standard panels are negative but clinical history suggests stimulant abuse, or as part of a comprehensive NPS panel.

Scientist's Commentary & Recommendations

The "Edge Effect" Trap

During validation, I often observe the "Edge Effect" in ELISA plates, where outer wells evaporate faster, altering binding kinetics.

  • Protocol Fix: During the incubation steps of your validation, use a high-quality adhesive plate sealer. Do not rely on the plastic lid alone.

The "Putrefactive" False Positive

Post-mortem blood samples often contain phenethylamine-like byproducts of decomposition.

  • Protocol Fix: If validating for post-mortem work, your specificity study must include "challenging matrix" samples (decomposed negative blood). If the ELISA signal is high in these negatives, increase your cut-off concentration or implement a protein precipitation step prior to plating.

Final Recommendation

For a robust toxicology lab:

  • Do not assume your Amphetamine kit detects Bath Salts. It does not [3].

  • Adopt a targeted Cathinone ELISA for high-risk populations (e.g., DUID, emergency admissions).

  • Validate strictly according to ANSI/ASB 036, paying special attention to the cross-reactivity of the current prevalent analogs in your region (e.g., 3-MMC vs 4-MMC).

References

  • Ellefsen, K. N., et al. (2014).[5] "Cross-reactivity of designer drugs, including cathinone derivatives, in commercial enzyme-linked immunosorbent assays." Drug Testing and Analysis.

  • Swortwood, M. J., et al. (2014).[5] "Determination of designer drug cross-reactivity on five commercial immunoassay screening kits." Journal of Analytical Toxicology.

  • ANSI/ASB Standard 036. (2019). "Standard Practices for Method Validation in Forensic Toxicology." AAFS Standards Board.[3][6][7]

  • Roda, E., et al. (2016).[8] "Evaluation of Two Different Screening ELISA Assays for Synthetic Cathinones (Mephedrone/Methcathinone and MDPV) with LC-MS Method in Intoxicated Patients." Journal of Clinical Toxicology.

Sources

Technical Comparison: Toxicological Profile of 4-Fluoro PV9 vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Potency-Toxicity Inversion

4-Fluoro PV9 (4F-PV9) , a para-fluorinated derivative of


-pyrrolidinooctanophenone (PV9), represents a critical "trap" in novel psychoactive substance (NPS) development. While structural analogs like 

-PVP are characterized by high dopaminergic potency and moderate cytotoxicity, peer-reviewed data indicates that 4F-PV9 exhibits a Potency-Toxicity Inversion .

Experimental evidence suggests that extending the aliphatic side chain to eight carbons (octanophenone) significantly increases lipophilicity and cellular toxicity while potentially reducing psychostimulant potency. This creates a dangerous pharmacological profile: users may administer higher doses to achieve threshold stimulation, inadvertently exposing tissues to supraphysiological concentrations of a highly cytotoxic agent.

Part 1: Chemical Identity & Structure-Activity Relationship (SAR)

The toxicological distinctiveness of 4F-PV9 lies in two structural modifications to the cathinone backbone: the elongation of the


-carbon chain and the halogenation of the phenyl ring.
Comparative Structural Analysis
CompoundSystematic Name

-Chain Length
Phenyl SubstitutionLipophilicity (cLogP)

-PVP

-pyrrolidinovalerophenone
C5 (Pentyl)None~3.8
PV9

-pyrrolidinooctanophenone
C8 (Octyl)None~5.2
4F-PV9 4-fluoro-

-pyrrolidinooctanophenone
C8 (Octyl)4-Fluoro>5.5 (High)
SAR Implications
  • The C8 Chain Driver: The extension from C5 (

    
    -PVP) to C8 (PV9/4F-PV9) drastically increases the partition coefficient. Research by Matsunaga et al. (2017) demonstrates that this lipophilicity correlates directly with membrane disruption and mitochondrial toxicity.
    
  • The 4-Fluoro Stabilizer: Para-fluorination typically blocks metabolic oxidation at the 4-position. While this often extends the half-life of stimulants, in the context of a highly lipophilic cytotoxin like PV9, it prolongs tissue exposure to the membrane-damaging parent compound.

SAR_Mechanism cluster_0 Structural Modifications cluster_1 Physicochemical Impact cluster_2 Toxicological Outcome Alpha_Carbon α-Carbon Chain (Extension to C8) Lipophilicity ↑ Lipophilicity (Membrane Partitioning) Alpha_Carbon->Lipophilicity Primary Driver Phenyl_Ring Phenyl Ring (4-Fluoro Sub) Metabolic_Stability ↑ Metabolic Stability (Blocked 4-hydroxylation) Phenyl_Ring->Metabolic_Stability Cytotoxicity ↑ Mitochondrial Dysfunction (Apoptosis) Lipophilicity->Cytotoxicity Membrane_Damage ↑ Membrane Fluidity Loss Lipophilicity->Membrane_Damage Direct Interaction Metabolic_Stability->Cytotoxicity Prolonged Exposure Membrane_Damage->Cytotoxicity Cell Lysis Risk

Figure 1: Mechanistic flow illustrating how structural changes in 4F-PV9 translate to enhanced cellular toxicity.

Part 2: Toxicological Profile & Experimental Data

Cytotoxicity and Mitochondrial Dysfunction

Unlike shorter-chain cathinones which primarily exert toxicity via monoamine transporter-mediated oxidative stress, 4F-PV9 and PV9 exhibit significant intrinsic cytotoxicity .

Key Study: Matsunaga et al. (2017) and Wojcieszak et al. (2016) compared the viability of neuronal (SH-SY5Y) and hepatic (HepG2) cells exposed to these compounds.

  • Observation: PV9 and its analogs caused a sharp decrease in mitochondrial dehydrogenase activity (measured via WST-1 assays).

  • Comparison: The IC50 (concentration inhibiting 50% viability) for PV9 derivatives is significantly lower (more toxic) than for

    
    -PVP.
    
CompoundCell LineIC50 (Mitochondrial Activity)Mechanism of Death

-PVP
SH-SY5Y> 1 mM (Low Toxicity)Oxidative Stress (ROS)
PV9 SH-SY5Y~ 100-300 µMApoptosis + Necrosis
4F-PV9 SH-SY5Y< 100 µM (High Toxicity) Membrane Disruption + Apoptosis
Mechanism: Membrane Fluidity Alteration

A critical finding in the toxicology of octanophenones is their ability to physically alter the plasma membrane.

  • The Phenomenon: Due to the long hydrophobic tail, 4F-PV9 inserts into the lipid bilayer.

  • The Effect: This insertion decreases membrane fluidity, rigidifying the cell membrane. This disrupts ion channel function and receptor signaling, leading to cell death independent of dopamine transporter inhibition.

  • Data Support: Fluorescence polarization assays using DPH probes confirm that PV9 analogs induce greater membrane rigidity than MDPV or

    
    -PVP.
    

Part 3: Experimental Protocols for Validation

To objectively assess the toxicity of 4F-PV9 in a drug development or forensic context, the following peer-validated protocols are recommended.

Protocol A: WST-1 Mitochondrial Viability Assay

Validates the "Potency-Toxicity" ratio by determining the concentration required to kill 50% of cells.

  • Cell Seeding: Seed SH-SY5Y cells at

    
     cells/well in 96-well plates. Culture for 24h.
    
  • Compound Exposure: Replace medium with fresh medium containing 4F-PV9 at graded concentrations (10, 50, 100, 500, 1000 µM). Include

    
    -PVP as a reference standard.[1]
    
  • Incubation: Incubate for 24 hours at 37°C, 5% CO2.

  • Reagent Addition: Add 10 µL of WST-1 reagent (tetrazolium salt) to each well.

  • Measurement: Incubate for 2-4 hours. Measure absorbance at 450 nm (ref 630 nm).

  • Analysis: Plot dose-response curves. A left-shift in the curve compared to

    
    -PVP indicates higher toxicity.
    
Protocol B: Membrane Fluidity Assay (TMA-DPH Anisotropy)

Validates the lipophilic membrane disruption mechanism specific to long-chain cathinones.

  • Preparation: Harvest HepG2 or SH-SY5Y cells and wash with PBS. Resuspend at

    
     cells/mL.
    
  • Labeling: Incubate cells with TMA-DPH (1 µM) for 5 minutes at room temperature. (TMA-DPH anchors at the lipid-water interface).

  • Exposure: Add 4F-PV9 (e.g., 100 µM) to the cuvette.

  • Spectroscopy: Measure fluorescence polarization (Ex: 355 nm, Em: 430 nm) immediately and over 20 minutes.

  • Calculation: Calculate fluorescence anisotropy (

    
    ). An increase  in 
    
    
    
    values indicates reduced membrane fluidity (rigidification).

Workflow cluster_tox Cytotoxicity Assessment cluster_mech Mechanistic Validation start Start: 4F-PV9 Sample WST1 WST-1 Assay (Mitochondrial Function) start->WST1 Anisotropy TMA-DPH Anisotropy (Membrane Fluidity) start->Anisotropy decision Is IC50 < 100µM? WST1->decision LDH LDH Release Assay (Membrane Integrity) Anisotropy->decision Rigidity Observed? Caspase Caspase-3/7 Activation (Apoptosis Marker) conclusion_high High Toxicity Profile (Membrane Disruptor) decision->conclusion_high Yes conclusion_mod Moderate Toxicity (Oxidative Stress) decision->conclusion_mod No

Figure 2: Experimental workflow for categorizing the toxicity mechanism of long-chain cathinones.

Part 4: Conclusion & Risk Assessment

The peer-reviewed literature establishes 4-fluoro PV9 not merely as a psychostimulant, but as a cytotoxic agent with a distinct mechanism of action compared to its shorter-chain predecessors.

  • Higher Lethality Potential: The combination of lower dopaminergic efficacy (requiring higher dosing) and higher intrinsic cytotoxicity (due to the C8 chain) creates a narrow therapeutic index.

  • Distinct Pathology: Toxicity is likely to manifest as direct tissue damage (hepatic/neuronal necrosis) rather than purely sympathomimetic overload (e.g., hyperthermia/tachycardia) typical of

    
    -PVP.
    
  • Research Recommendation: Future studies must prioritize metabolic profiling, as the 4-fluoro substitution may yield unique, long-lived fluorinated metabolites that retain membrane-disrupting properties.

References

  • Majchrzak, M., et al. (2016). Identification and characterization of new designer drug 4-fluoro-PV9 and α-PHP in the seized materials. Forensic Toxicology, 34, 115–124.[2][3] Link

  • Matsunaga, T., et al. (2017). Cytotoxicity of α-pyrrolidinophenones: an impact of α-aliphatic side-chain length and changes in the plasma membrane fluidity. Archives of Toxicology, 91, 3369–3383. Link

  • Wojcieszak, J., et al. (2016). Cytotoxic activity of pyrovalerone derivatives, an emerging group of psychostimulant designer cathinones.[4][5] Neurotoxicity Research, 30, 239–250.[6] Link

  • Zawilska, J. B., & Wojcieszak, J. (2017). Designer cathinones—An emerging class of novel recreational drugs. Forensic Science International, 277, 146-163. Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-fluoro PV9 (hydrochloride)

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the safe handling and disposal of 4-fluoro PV9 (hydrochloride), a synthetic cathinone intended for forensic and research applications.[1] Given that the physiological and toxicological properties of this compound are not fully known, a cautious approach to its disposal is paramount to ensure the safety of laboratory personnel and the environment.[1] This guide is designed for researchers, scientists, and drug development professionals, offering a framework for responsible waste management in accordance with established safety principles for hazardous chemicals.

Hazard Identification and Risk Assessment: The Precautionary Principle

4-fluoro PV9 (hydrochloride), also known as F-α-POP, is a research chemical with an uncharacterized hazard profile.[1] In the absence of comprehensive toxicological data, it must be treated as a potent compound with the potential for significant health effects.[2][3][4] The precautionary principle dictates that until proven otherwise, this compound should be handled with the same level of caution as other hazardous drugs or potent psychoactive substances.[5]

Key Considerations:

  • Unknown Toxicity: The acute and chronic health effects of exposure are unknown.

  • Potential for Potency: As a synthetic cathinone, there is a potential for high potency and unforeseen physiological effects.[1][6]

  • Halogenated Compound: The presence of a fluorine atom suggests that incineration should be conducted in facilities equipped to handle halogenated organic compounds to prevent the formation of toxic byproducts.

Parameter Information Source
Chemical Name 1-(4-fluorophenyl)-2-(1-pyrrolidinyl)-1-octanone, monohydrochloride[1]
CAS Number 2117405-40-8[1]
Known Hazards The physiological and toxicological properties of this compound are not known.[1]
Assumed Hazards Potent, toxic, potential for environmental harm if not disposed of correctly.Precautionary Principle
Personal Protective Equipment (PPE): A Non-Negotiable Standard

Due to the unknown hazards of 4-fluoro PV9, a comprehensive PPE strategy is essential to prevent accidental exposure through inhalation, ingestion, or skin contact.

Mandatory PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn at all times. Double-gloving is recommended when handling the pure compound or concentrated solutions.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are required.

  • Lab Coat: A fully buttoned lab coat should be worn to protect from splashes and spills.

  • Respiratory Protection: When handling the solid compound outside of a certified chemical fume hood, a NIOSH-approved respirator is recommended to prevent inhalation of fine particles.[2][7]

Waste Segregation and Containment: The Foundation of Safe Disposal

Proper segregation and containment of 4-fluoro PV9 waste are critical to prevent accidental exposure and to ensure compliance with hazardous waste regulations.[8]

Step-by-Step Waste Containment Protocol:

  • Designated Waste Container: All waste contaminated with 4-fluoro PV9 must be collected in a dedicated, properly labeled hazardous waste container.[8]

  • Container Compatibility: The container must be made of a material compatible with the chemical. For solid waste, a sealable, high-density polyethylene (HDPE) container is suitable. For liquid waste, a labeled, sealable bottle, compatible with the solvent used, is required.

  • Labeling: The hazardous waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "4-fluoro PV9 (hydrochloride)," and the approximate quantity.[8] Do not use abbreviations or chemical formulas.[8]

  • Secure Storage: The waste container should be kept closed at all times except when adding waste.[8] It should be stored in a designated satellite accumulation area within the laboratory, away from incompatible materials.[8]

Disposal Procedures: A Step-by-Step Guide

Under no circumstances should 4-fluoro PV9 or its containers be disposed of in the regular trash or down the drain.[9][10] The recommended method of disposal is through a licensed hazardous waste disposal company.

For Small Quantities (e.g., residual amounts on lab equipment):

  • Decontamination: All glassware, spatulas, and other equipment that have come into contact with 4-fluoro PV9 should be decontaminated. A triple rinse with a suitable solvent (e.g., ethanol or methanol) is recommended. The solvent rinsate must be collected as hazardous waste.

  • Collection of Rinsate: The solvent used for rinsing should be collected in a designated hazardous waste container for liquids, clearly labeled as "Hazardous Waste: Ethanol/Methanol rinsate of 4-fluoro PV9 (hydrochloride)."

For Bulk Quantities (e.g., expired or unused compound):

  • Original Container: If possible, leave the compound in its original, labeled container.

  • Secure Packaging: Ensure the container is tightly sealed and placed in a secondary container for transport to the designated waste accumulation area.

  • Waste Pickup: Arrange for pickup by your institution's Environmental Health & Safety (EH&S) office or a licensed hazardous waste contractor.[8]

Disposal of Contaminated PPE:

  • Disposable gloves, bench paper, and other contaminated disposable items should be placed in the designated solid hazardous waste container for 4-fluoro PV9.

Spill Management: Preparedness and Response

In the event of a spill, immediate and appropriate action is necessary to minimize exposure and environmental contamination.

Spill Response Protocol:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or if there is a risk of airborne powder.

  • Don Appropriate PPE: Before attempting to clean the spill, don the full PPE as described in Section 2.

  • Contain the Spill: For solid spills, gently cover the powder with a damp paper towel to avoid creating dust. For liquid spills, use an absorbent material like vermiculite or sand to contain the spill.[7]

  • Clean the Area: Carefully collect the absorbed material or contaminated paper towels and place them in the designated hazardous waste container. Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Report the Spill: Report the spill to your institution's EH&S office.

Decontamination of Work Surfaces

Regular decontamination of laboratory benches and fume hoods where 4-fluoro PV9 has been handled is a critical safety measure.

Decontamination Procedure:

  • Prepare Cleaning Solution: A solution of detergent and water, followed by a solvent rinse (e.g., 70% ethanol), can be used for general surface cleaning.[11] For more potent compounds, specialized decontamination solutions may be necessary.[12][13]

  • Wipe Down Surfaces: Thoroughly wipe down all potentially contaminated surfaces.

  • Collect Waste: All wipes and cleaning materials must be disposed of as hazardous waste.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 4-fluoro PV9 (hydrochloride) waste.

DisposalWorkflow cluster_generation Waste Generation cluster_characterization Waste Characterization cluster_containment Containment cluster_disposal Final Disposal Waste 4-fluoro PV9 Waste Generated IsSolid Solid Waste? Waste->IsSolid IsLiquid Liquid Waste? Waste->IsLiquid IsContaminated Contaminated Material? Waste->IsContaminated SolidContainer Sealable, Labeled Solid Waste Container IsSolid->SolidContainer Yes LiquidContainer Sealable, Labeled Liquid Waste Container IsLiquid->LiquidContainer Yes IsContaminated->SolidContainer Yes EHSPickup Arrange for EH&S/ Contractor Pickup SolidContainer->EHSPickup LiquidContainer->EHSPickup

Caption: Decision workflow for the disposal of 4-fluoro PV9 waste.

References

  • Columbia University. Hazardous Chemical Waste Management Guidelines.[Link]

  • Chemical Management. Safety Data Sheet.[Link]

  • Nalco Water.
  • Castrol.SAFETY DATA SHEET. [https://msdspds.castrol.com/ussds/amersdsf.nsf/0/A0E7E2A9B0B0A8F885257E8D005B0B5F/ File/10000000000000000000000000000000.pdf)
  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.[Link]

  • American Chemical Society. Hazardous Waste and Disposal.[Link]

  • IPS-Integrated Project Services, LLC. Handling & Processing of Potent Compounds: A Holistic Approach.[Link]

  • Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs.[Link]

  • Northwestern University. Hazardous Waste Disposal Guide.[Link]

  • American Society of Health-System Pharmacists (ASHP). ASHP Guidelines on Handling Hazardous Drugs.[Link]

  • Occupational Safety and Health Administration (OSHA). Hazardous Drugs - Overview.[Link]

  • Occupational Safety and Health Administration (OSHA). OSHA, NIOSH Highlight Safe Practices for Handling Hazardous Drugs.[Link]

  • Environmental Protection Agency (EPA). Field Equipment Cleaning and Decontamination at the FEC.[Link]

  • Specific Waste Industries. Controlled Substance Disposal: 6 Safe Disposal Methods.[Link]

  • Defense Centers for Public Health. Waste Management of Hazardous Drugs.[Link]

  • PLoS One. Efficiency of four solutions in removing 23 conventional antineoplastic drugs from contaminated surfaces.[Link]

  • Preferred Medical Waste. Pharmaceutical Waste.[Link]

  • UC San Diego Blink. How to Store and Dispose of Extremely Hazardous Chemical Waste.[Link]

  • C&EN. C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal.[Link]

  • Wikipedia. 4'-Fluoro-α-pyrrolidinooctanophenone.[Link]

  • Environmental Protection Agency (EPA). Waste, Chemical, and Cleanup Enforcement.[Link]

  • PubMed. Efficacy of four cleaning solutions for the decontamination of selected cytotoxic drugs on the different surfaces of an automated compounding system.[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-fluoro PV9 (hydrochloride)
Reactant of Route 2
Reactant of Route 2
4-fluoro PV9 (hydrochloride)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.